BOC-D-Phenylglycinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIOGYTZBKRGI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426847 | |
| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102089-74-7 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102089-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102089747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1R)-2-hydroxy-1-phenylethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G846LR8HDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Versatile Role of BOC-D-Phenylglycinol in Modern Organic Synthesis: A Technical Guide
For Immediate Release
BOC-D-Phenylglycinol, a chiral amino alcohol, has emerged as a cornerstone in asymmetric organic synthesis, enabling the stereocontrolled synthesis of a wide array of complex molecules. Its applications span from the development of blockbuster pharmaceuticals to the creation of novel chiral ligands and auxiliaries. This technical guide provides an in-depth analysis of the primary uses of this compound, complete with experimental details and quantitative data for researchers, scientists, and professionals in drug development.
Core Applications in Asymmetric Synthesis
This compound serves as a versatile chiral building block and auxiliary, primarily leveraged for its ability to induce stereoselectivity in chemical transformations. Its key applications can be categorized as follows:
-
Chiral Auxiliary: The inherent chirality of this compound is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered.
-
Chiral Building Block: The entire molecular framework of this compound, with its defined stereochemistry, is incorporated into the final target molecule. This is particularly prevalent in the synthesis of pharmaceuticals.
-
Precursor to Chiral Ligands and Catalysts: The amino alcohol functionality of this compound makes it an ideal starting material for the synthesis of more complex chiral ligands, which are then used to create asymmetric catalysts for a variety of transformations.
Application in Pharmaceutical Synthesis: The Case of Elagolix
A prominent example of this compound's utility as a chiral building block is in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of endometriosis. The (R)-configuration of the 1-phenylethylamino moiety, derived from this compound, is crucial for the drug's biological activity.
Synthetic Workflow for an Elagolix Intermediate
The synthesis involves the coupling of this compound to a functionalized pyrimidine core, followed by deprotection and further elaboration.
An In-Depth Technical Guide to BOC-D-Phenylglycinol: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and synthetic applications of BOC-D-Phenylglycinol. It is an essential chiral building block in the synthesis of numerous pharmaceutical compounds, valued for its defined stereochemistry and role in asymmetric synthesis.
Core Structure and Chemical Identity
This compound, systematically known as tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, is a carbamate-protected amino alcohol.[] The structure features a phenyl group and a hydroxymethyl group attached to a stereogenic carbon atom, which is further protected with a tert-butyloxycarbonyl (BOC) group. This protecting group strategy is fundamental in peptide synthesis and other organic transformations, preventing unwanted side reactions at the amino group.[]
The key structural features include:
-
A single chiral center at the carbon atom bonded to the phenyl, amino, and hydroxymethyl groups.
-
The (R)-configuration at this stereocenter, which is crucial for its application in asymmetric synthesis.
-
A BOC protecting group on the nitrogen atom, which is stable under a range of reaction conditions but can be readily removed under acidic conditions.
-
A primary alcohol functional group that can be further functionalized.
Physicochemical and Stereochemical Data
The precise stereochemistry and physical properties of this compound are critical for its use in pharmaceutical manufacturing. The quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 102089-74-7 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate |
| Appearance | White to off-white powder |
| Melting Point | 131-137 °C |
| Specific Rotation [α]D²⁰ | -39° to -40° (c=1 in CHCl₃) |
| Purity | ≥ 99% (HPLC) |
| Density | 1.102 g/cm³ |
| Boiling Point | 382.4 °C at 760 mmHg |
Data sourced from multiple chemical suppliers and databases.[]
Experimental Protocols
Synthesis of an Elagolix Intermediate via Mitsunobu Reaction
This compound is a key starting material in the synthesis of Elagolix, a drug used to treat endometriosis. The following protocol describes the Mitsunobu reaction to couple this compound with a pyrimidine derivative.
Reaction:
5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione + N-t-Boc-D-phenylglycinol → 5-bromo-l-[2-fluoro-6-(trifluoromethyl) benzyl] -6-methyl-3- [2(R)-tert-butoxycarbonylamino-2-phenylethyl]-pyrimidine-2,4-(lH,3H)-dione
Materials:
-
5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione (Formula V)
-
N-t-Boc-D-phenylglycinol (Formula VI)
-
Triphenylphosphine (PPh₃)
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Toluene
Procedure:
-
To a stirred solution of 5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione (25 g) in toluene (275 ml), add N-t-Boc-D-phenylglycinol (19.5 g) and triphenylphosphine (25.6 g).
-
Cool the mixture to 5-10°C.
-
Slowly add a solution of di-tert-butyl azodicarboxylate in toluene (22.5 g in 100 ml) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Concentrate the resulting mixture under vacuum to obtain the crude product.[2]
Experimental Workflow for Elagolix Intermediate Synthesis:
Chiral HPLC for Enantiomeric Purity Determination
The enantiomeric purity of this compound is critical for its applications. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for its determination.
Principle:
This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and distinct retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino acids and their derivatives.
General Protocol:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a suitable starting point for method development.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally employed.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-230 nm) is common.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
NMR Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to determine the enantiomeric purity of this compound.
Principle:
A chiral solvating agent forms diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.
General Protocol:
-
Chiral Solvating Agent (CSA): Choose a suitable CSA that is known to interact with amino alcohols. Examples include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral acids.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
-
NMR Acquisition: Acquire another ¹H NMR spectrum of the mixture.
-
Analysis:
-
Compare the spectrum with and without the CSA.
-
Look for the splitting of signals corresponding to protons near the chiral center (e.g., the methine proton or the methylene protons of the hydroxymethyl group).
-
The integration of the split signals will correspond to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.[3]
-
Conclusion
This compound is a versatile and indispensable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the presence of orthogonal protecting and functional groups make it an ideal starting material for the enantioselective synthesis of complex molecules. The experimental protocols outlined in this guide provide a foundation for its application and analysis, ensuring the stereochemical integrity of the final products.
References
- 2. WO2020194115A1 - Process for the preparation of elagolix sodium and intermediates thereof - Google Patents [patents.google.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (R)-2-(Boc-amino)-2-phenylethanol: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(Boc-amino)-2-phenylethanol , also known by its IUPAC name (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenyl group, a protected amine, and a hydroxyl group on a chiral backbone, makes it a valuable precursor for the synthesis of a wide array of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group offers chemists precise control over synthetic routes, allowing for the selective modification of other functional groups within a molecule.[1] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and potential applications of this important chiral intermediate.
Core Physicochemical Properties
The fundamental properties of (R)-2-(Boc-amino)-2-phenylethanol are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 102089-74-7 | [2] |
| Molecular Formula | C₁₃H₁₉NO₃ | [3] |
| Molecular Weight | 237.29 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 136-139 °C | |
| Optical Activity | [α]¹⁹/D +37° (c = 1 in chloroform) | |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the structure and purity of (R)-2-(Boc-amino)-2-phenylethanol. Below is a summary of expected spectral characteristics. While specific data for the (R)-enantiomer is not always published, the data for the (S)-enantiomer and the racemate serve as excellent reference points due to the identical local chemical environments of the protons, carbons, and functional groups.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Expected signals include those for the tert-butyl protons, the methine proton adjacent to the nitrogen, the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, the NH proton of the carbamate, and the aromatic protons of the phenyl group. |
| ¹³C NMR | Expected signals include those for the carbons of the tert-butyl group, the quaternary carbon of the Boc group, the methine and methylene carbons of the ethanol backbone, and the carbons of the phenyl ring. |
| IR Spectroscopy | Characteristic peaks are expected for the N-H stretch of the carbamate, the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate, and C-N and C-O stretches. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the Boc group or water. |
Experimental Protocols
The synthesis and purification of (R)-2-(Boc-amino)-2-phenylethanol are critical procedures for its use in research and development. The following sections detail representative experimental protocols.
Synthesis of (R)-2-(Boc-amino)-2-phenylethanol
The most common method for the synthesis of (R)-2-(Boc-amino)-2-phenylethanol involves the protection of the primary amine of (R)-2-amino-2-phenylethanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(R)-2-amino-2-phenylethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate)
-
A suitable solvent (e.g., a mixture of dioxane and water, or acetone and water)
Procedure:
-
Dissolve (R)-2-amino-2-phenylethanol in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified period (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the organic solvent is typically removed under reduced pressure.
-
The aqueous residue is then extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]
Purification
The crude (R)-2-(Boc-amino)-2-phenylethanol can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).
-
Slowly add a solvent in which the compound is less soluble (e.g., hexane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[5][6]
A crystallization method for Boc-protected amino acids involves obtaining the product as an oil after solvent removal, adding a seed crystal to induce solidification, and then slurrying with a weak polar solvent before filtering and drying.[7][8]
Role in Synthesis and Drug Discovery
Chiral β-amino alcohols are crucial structural motifs found in a wide range of biologically active molecules and pharmaceuticals.[9] The Boc-protection strategy is instrumental in multi-step syntheses, as the Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions.[1]
Derivatives of the parent compound, 2-amino-2-phenylethanol, have been investigated as novel β2-adrenoceptor agonists, indicating the potential for this structural scaffold in developing treatments for conditions like asthma and COPD.[10] The chirality of these molecules is often critical for their biological activity and selectivity.
Below is a diagram illustrating the general workflow of utilizing a chiral building block like (R)-2-(Boc-amino)-2-phenylethanol in the synthesis of a target bioactive molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]
- 10. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of the Boc Protecting Group in Amino Alcohol Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness and facile, yet selective, removal. This guide provides a comprehensive technical overview of the critical role the Boc group plays in the chemistry of amino alcohols, a class of compounds that are pivotal building blocks in the pharmaceutical industry. From enabling chemoselective reactions to directing stereochemical outcomes, the strategic use of the Boc protecting group is indispensable for the efficient synthesis of complex molecules, including beta-blockers and antiviral agents.
Core Principles of Boc Protection in Amino Alcohols
The utility of the Boc group in the context of amino alcohols stems from the inherent difference in nucleophilicity between the amino and hydroxyl functionalities. The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than those on the oxygen atom, allowing for the highly chemoselective N-protection of amino alcohols. This selectivity is the foundation upon which multistep synthetic routes are built, enabling chemists to manipulate other functional groups within the molecule without unintended reactions at the amine.
The Boc group is introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions or with a catalyst.[1][2] Once installed, the resulting carbamate is stable to a wide range of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3] This stability profile makes it an ideal protecting group for syntheses that require subsequent reactions such as oxidations, reductions, or the formation of carbon-carbon bonds.
Deprotection, the removal of the Boc group, is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate and lead to its fragmentation into the free amine, carbon dioxide, and the stable tert-butyl cation.[4] This acid-lability allows for the selective deprotection of the amine in the presence of other acid-sensitive groups if the conditions are carefully chosen. Alternative deprotection methods, including the use of Lewis acids and thermal conditions, offer milder options for substrates that are sensitive to strong protic acids.[5][6]
Quantitative Analysis of Boc Protection and Deprotection Reactions
The efficiency of Boc protection and deprotection of amino alcohols is influenced by several factors, including the choice of solvent, catalyst, temperature, and the structure of the amino alcohol itself. The following tables summarize quantitative data from various studies to provide a comparative overview of different methodologies.
Table 1: Chemoselective N-Boc Protection of Amino Alcohols
| Amino Alcohol | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Aminoethanol | Boc₂O / Et₃N | CH₂Cl₂ | rt | 12 h | 95 | [7] |
| 3-Amino-1-propanol | Boc₂O / Et₃N | CH₂Cl₂ | rt | 2 h | 98 | [8] |
| (S)-2-Amino-3-phenyl-1-propanol | Boc₂O / NaOH | Dioxane/H₂O | rt | 4 h | 92 | [2] |
| 4-Amino-1-butanol | Boc₂O / Amberlyst-15 | Ethanol | rt | 30 min | 96 | [9] |
| Aniline | Boc₂O / Thiamin HCl | Solvent-free | rt | 15 min | 94 | [1] |
| Chiral Amino Alcohols | Boc₂O / Ionic Liquid | Solvent-free | rt | 5-20 min | 90-98 | [7] |
Table 2: Comparison of Boc Deprotection Methods for N-Boc Protected Amino Alcohols
| N-Boc Amino Alcohol | Reagent/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc-2-aminoethanol | 4M HCl in Dioxane | Dioxane | rt | 1 h | 98 | [8] |
| N-Boc-3-amino-1-propanol | TFA / CH₂Cl₂ (1:1) | CH₂Cl₂ | rt | 2 h | >95 | [8] |
| N-Boc-anilines | H₃PW₁₂O₄₀ (cat.) | CH₂Cl₂ | rt | 15-30 min | 92-95 | [6] |
| Various N-Boc amines | Boiling Water | H₂O | 100 | 10-12 min | 90-97 | [10] |
| N-Boc-alkyl amines | Thermal (Flow) | TFE | 240 | 30 min | 44 | [4] |
| N-Boc-aryl amines | Thermal (Flow) | TFE | 240 | 30 min | 93 | [4] |
Experimental Protocols
General Procedure for N-Boc Protection of an Amino Alcohol
To a solution of the amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water, is added a base (1.1-1.5 equiv), for example, triethylamine (Et₃N) or sodium hydroxide (NaOH). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected amino alcohol, which can be further purified by column chromatography if necessary.[2][7]
General Procedure for Acid-Catalyzed Deprotection of an N-Boc Protected Amino Alcohol
The N-Boc protected amino alcohol is dissolved in an appropriate solvent, such as dichloromethane (CH₂Cl₂) or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, is added at room temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is often co-evaporated with a solvent like toluene to remove residual acid. The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive work-up to yield the free amino alcohol.[8]
The Influence of the Boc Group on Reactivity and Stereochemistry
The presence of the Boc group significantly alters the chemical properties of the amino alcohol. The bulky tert-butyl group can exert steric hindrance, influencing the stereochemical course of subsequent reactions at adjacent chiral centers. For instance, in the synthesis of β-amino alcohols, the Boc group on an α-amino organostannane has been shown to direct the diastereoselectivity of the addition to aldehydes, with anti-products being favored with aromatic aldehydes.[11]
Furthermore, the electronic nature of the carbamate can influence the acidity of the molecule. While specific pKa data for a wide range of Boc-protected amino alcohols is not extensively tabulated, the electron-withdrawing nature of the Boc-carbonyl group is expected to decrease the basicity (increase the acidity of the conjugate acid) of the protected amine compared to the free amine. This effect is generally consistent across different amino acids.[12]
Spectroscopic Characterization
The successful protection of an amino alcohol with a Boc group can be readily confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The most characteristic signal for a Boc-protected amine is a sharp singlet integrating to nine protons in the upfield region of the spectrum (typically around 1.4 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group. The N-H proton of the carbamate usually appears as a broad singlet or a triplet (if coupled to an adjacent CH₂ group) between 4.5 and 5.5 ppm. The signals of the protons on the carbon backbone adjacent to the nitrogen atom often experience a downfield shift upon Boc protection. For example, in N-Boc-3-amino-1-propanol, the protons of the Boc group appear as a singlet at 1.43 ppm.[8]
-
¹³C NMR Spectroscopy: The presence of the Boc group is confirmed by two characteristic signals: one for the quaternary carbon of the tert-butyl group at approximately 80 ppm and another for the carbamate carbonyl carbon around 156 ppm.[13]
-
Infrared (IR) Spectroscopy: The formation of the carbamate is indicated by the appearance of a strong carbonyl stretching absorption (νC=O) in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate is typically observed around 3300-3400 cm⁻¹. For instance, the IR spectrum of tert-butyl N-(3-hydroxypropyl) carbamate shows a strong C=O stretch at 1689.6 cm⁻¹.[14]
Applications in Drug Development
Boc-protected amino alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals.
-
Beta-Blockers: Many beta-blockers, used to manage cardiovascular diseases, share a common structural motif of an aryloxypropanolamine. The synthesis of these drugs often involves the reaction of a substituted phenol with an epoxide, followed by the opening of the resulting epoxide with an amine. The use of chiral Boc-protected amino alcohols as starting materials or intermediates allows for the stereoselective synthesis of the desired enantiomerically pure beta-blocker.[3][]
-
Antiviral Drugs: The development of potent antiviral agents frequently relies on the synthesis of complex molecules with multiple chiral centers. Boc-protected amino alcohols serve as versatile chiral building blocks in the synthesis of these drugs. For example, in the synthesis of the antiviral drug Nirmatrelvir (a component of Paxlovid), a bicyclic amino acid fragment is synthesized from a Boc-protected hydroxyproline derivative.[16] Similarly, β-amino alcohol derivatives have been identified as inhibitors of the SARS-CoV-2 main protease.[17]
Visualizing Key Processes
Boc Protection of an Amino Alcohol
Caption: General workflow for the N-Boc protection of an amino alcohol.
Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amino alcohol.
Logical Workflow for Synthesis and Deprotection
Caption: A logical workflow illustrating the use of Boc protection in a multi-step synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jmedchem.com [jmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction to chiral building blocks for asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of most biologically active molecules. Enantiomers, the pair of mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer—a process known as asymmetric synthesis—is a cornerstone of pharmaceutical research and manufacturing. This guide provides an in-depth overview of chiral building blocks, the foundational elements that enable the efficient and predictable construction of enantiomerically pure molecules.
Core Strategies in Asymmetric Synthesis
Asymmetric synthesis aims to introduce one or more new chiral centers into a molecule in a controlled manner, resulting in an unequal amount of the possible stereoisomers.[1] The success of such a synthesis is often measured by the enantiomeric excess (ee) or diastereomeric excess (de), which quantify the prevalence of the desired stereoisomer.[2] There are three primary strategies for achieving this stereochemical control, each leveraging chiral building blocks in a distinct way.
-
The Chiral Pool: This approach utilizes readily available, enantiomerically pure natural products as starting materials.[3][4] Nature provides a vast "chiral pool" of compounds, including amino acids, carbohydrates, terpenes, and alkaloids.[1][5] By selecting a starting material that already contains the desired stereochemistry at one or more centers, chemists can simplify the synthetic route to a complex target molecule.[3]
-
Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily bonded to a chiral molecule—the "chiral auxiliary."[6] This auxiliary acts as a "steering group," directing the stereochemical outcome of a subsequent reaction on the substrate.[6] After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.[6] Evans oxazolidinones and Ellman's tert-butanesulfinamide are prominent examples of effective chiral auxiliaries.[2][6]
-
Asymmetric Catalysis: This powerful approach employs a small amount of a chiral catalyst to generate a large quantity of a chiral product.[7] The catalyst, which can be a metal complex with a chiral ligand or a purely organic molecule (an organocatalyst), creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.[7][8] Key examples include the Noyori asymmetric hydrogenation and the Sharpless asymmetric epoxidation.[9][10]
The logical flow for selecting a strategy in asymmetric synthesis is outlined below.
References
- 1. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. Chiral pool - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. esports.bluefield.edu - Chiral Pool Strategy Applications [esports.bluefield.edu]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to BOC-D-Phenylglycinol (CAS: 102089-74-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BOC-D-Phenylglycinol (tert-butyl (R)-(2-hydroxy-1-phenylethyl)carbamate), a pivotal chiral building block in modern organic and medicinal chemistry. With the CAS number 102089-74-7, this compound is instrumental in the asymmetric synthesis of a variety of pharmacologically relevant molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its key applications, and outlines essential safety and handling procedures. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical application insights.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its stable, chiral nature makes it an ideal starting material for syntheses where stereochemistry is crucial.[2] The tert-butoxycarbonyl (Boc) protecting group on the amine is key to its utility, allowing for controlled reactions at other functional sites.
| Property | Value | Reference |
| CAS Number | 102089-74-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2][3][5] |
| Molecular Weight | 237.30 g/mol | [1][2][3][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 131-139 °C | [2][6] |
| Optical Rotation | [α]D²⁰ = -39° to -40° (c=1 in CHCl₃) | [2] |
| Purity | ≥98% (GC, HPLC) | [3][6][] |
| Solubility | Insoluble in water. | [8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8 °C. | [2][3][6] |
Spectroscopic Data
While specific spectra are not provided here, typical analytical data for this compound can be obtained through various spectroscopic methods. Purity and identity are commonly confirmed using Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[8][9][10]
Applications in Organic Synthesis
This compound is a versatile chiral synthon with significant applications in the synthesis of complex organic molecules. Its primary utility lies in its ability to introduce a specific stereocenter, which is a critical aspect of modern drug design.
Synthesis of Chiral Oxazolidinones
Chiral oxazolidinones are valuable chiral auxiliaries in asymmetric synthesis. This compound can serve as a precursor for the synthesis of these heterocycles. The general strategy involves the cyclization of the amino alcohol moiety.
Experimental Protocol: Microwave-Assisted Synthesis of (R)-4-Phenyl-2-oxazolidinone
This protocol is adapted from a microwave-assisted method, which offers improved yields and significantly reduced reaction times compared to conventional methods.[2]
-
Materials:
-
(R)-Phenylglycinol (derived from this compound by deprotection)
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor
-
-
Procedure:
-
In a microwave reaction vessel, combine (R)-phenylglycinol (1.0 eq), diethyl carbonate (excess), and a catalytic amount of K₂CO₃.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a controlled temperature and power for a specified time (optimization may be required, e.g., 100°C for 60 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired (R)-4-phenyl-2-oxazolidinone.
-
Synthesis of Homochiral N-Protected β-Amino Sulfoxides
This compound is a precursor for the synthesis of homochiral N-protected β-amino sulfoxides, which are important intermediates in the synthesis of various biologically active compounds. The synthesis involves the conversion of the amino alcohol to a sulfide, followed by stereoselective oxidation.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Chiral Auxiliaries in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and life sciences industries, chiral auxiliaries remain a robust and reliable tool. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, resulting in the preferential formation of one stereoisomer. This technical guide delves into the fundamental principles of chiral auxiliaries, their mechanisms of action in key stereoselective reactions, and provides detailed experimental protocols for their application and removal.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that, when attached to a prochiral substrate, introduces a chiral environment. This chirality biases the approach of a reagent to one of the two prochiral faces of the substrate, leading to a diastereoselective reaction. The resulting product is a pair of diastereomers, which can be separated using standard techniques like chromatography or crystallization. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product, and the auxiliary can often be recovered and reused.[1][2]
The general workflow of using a chiral auxiliary can be summarized in three key steps:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol reaction, Diels-Alder) where the auxiliary directs the formation of a new stereocenter.
-
Removal: The chiral auxiliary is cleaved from the product, ideally without racemization of the newly formed stereocenter.
The effectiveness of a chiral auxiliary hinges on several factors:
-
High Stereoselectivity: It must induce a high degree of diastereoselectivity in the key bond-forming step.
-
Ease of Attachment and Removal: The auxiliary should be easily attached and removed under mild conditions that do not affect other functional groups or the newly created stereocenter.[3]
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity for reuse.[3]
-
Crystallinity: Crystalline intermediates can facilitate purification by recrystallization, which can enhance diastereomeric purity.
Below is a logical diagram illustrating the general workflow of a chiral auxiliary-mediated stereoselective reaction.
References
The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group in Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a fundamental pillar of successful organic synthesis. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile, selective removal under mild acidic conditions.
This technical guide provides a comprehensive overview of the Boc protection mechanism, detailing the core principles of its application and cleavage. It includes structured data on reaction conditions, detailed experimental protocols, and visualizations of the chemical pathways and workflows involved, serving as an essential resource for chemists in research and development.
Core Mechanism of Boc Protection
The protection of an amine with a Boc group involves its conversion into a carbamate. This transformation is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[1][2] The evolution of gaseous CO₂ provides a significant thermodynamic driving force for the reaction.[2][3]
While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or sodium hydroxide (NaOH) are often employed to neutralize the protonated amine formed during the reaction, thereby accelerating the process.[3][4]
The Deprotection Pathway: Acid-Mediated Cleavage
The removal of the Boc group is typically accomplished under acidic conditions, a key feature that contributes to its orthogonality with other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis).[3][5] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[6]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[7][8] This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tertiary carbocation (tert-butyl cation), carbamic acid, and the regenerated amine.[3][8] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[8][9] The highly stable tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can lose a proton to form isobutene gas.[3][7]
Quantitative Data Summary
For ease of comparison, the following tables summarize typical reaction conditions and outcomes for Boc protection and deprotection of amines.
Table 1: Boc Protection of Amines - Typical Conditions and Yields
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| (Boc)₂O | TEA | CH₂Cl₂ or THF | Room Temp | 1 - 12 | >90 |
| (Boc)₂O | NaOH | H₂O/Dioxane | Room Temp | 1 - 4 | >95 |
| (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | Room Temp | 1 - 3 | >95 |
| (Boc)₂O | NaHCO₃ | H₂O/Acetone | Room Temp | 2 - 12 | >90 |
Table 2: Boc Deprotection of Amines - Common Reagents and Conditions
| Reagent | Solvent | Temperature (°C) | Time | Notes |
| TFA | CH₂Cl₂ | Room Temp | 0.5 - 2 h | Volatile; excess easily removed. |
| HCl (4M) | Dioxane | Room Temp | 1 - 4 h | Product often precipitates as HCl salt. |
| HCl | Methanol | Room Temp | 1 - 4 h | Can lead to esterification of carboxylic acids. |
| TMSI | CH₂Cl₂ or CHCl₃ | Room Temp | 0.5 - 2 h | Mild, non-hydrolytic conditions.[10] |
| Heat | (Solventless) | >180 | Variable | "Green" alternative, but requires high temperatures.[9] |
Detailed Experimental Protocols
Key Experiment 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a standard method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate and triethylamine.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) (1.2 - 2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
Procedure:
-
Dissolve the amine substrate in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
If necessary, purify the crude product by column chromatography.
Key Experiment 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is often rapid, completing within 30 minutes to a few hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]
Orthogonality in Peptide Synthesis
The Boc group has been historically significant in solid-phase peptide synthesis (SPPS).[11] In what is known as the "Boc/Bzl" strategy, the α-amino group of the growing peptide chain is protected with the acid-labile Boc group, while the side chains of reactive amino acids are protected with benzyl-based groups, which are stable to the conditions used for Boc removal but can be cleaved with strong acids like HF.[12][13] This allows for the selective deprotection of the α-amino group at each step of the synthesis to allow for the coupling of the next amino acid.[13]
While the Fmoc/tBu strategy has become more prevalent, the Boc/Bzl approach remains valuable for the synthesis of certain peptides, such as hydrophobic sequences or those containing ester or thioester moieties.[11]
Conclusion
The Boc protecting group is an indispensable tool in modern organic synthesis, particularly in the context of drug discovery and development where the manipulation of complex, multifunctional molecules is commonplace. Its ease of application, stability to a broad range of reagents, and, most importantly, its selective and mild removal under acidic conditions, ensure its continued and widespread use. A thorough understanding of the mechanisms and experimental protocols associated with the Boc group, as detailed in this guide, is crucial for any scientist working in the field of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 13. peptide.com [peptide.com]
BOC-D-Phenylglycinol: A Cornerstone for Chiral Ligand Synthesis in Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These ligands, when complexed with a metal center, create a chiral environment that can stereoselectively guide a chemical reaction to yield one enantiomer of a product in excess. BOC-D-Phenylglycinol, a commercially available and highly enantiopure amino alcohol, serves as a versatile and valuable precursor for the synthesis of a diverse array of chiral ligands. Its rigid phenyl backbone and modifiable amino and hydroxyl functionalities make it an ideal starting material for constructing sophisticated molecular architectures that can impart high levels of stereocontrol in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the utilization of this compound in the synthesis of prominent classes of chiral ligands, namely bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate the practical application of this key chiral building block in research and development.
Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.
| Property | Value |
| Chemical Name | tert-butyl (R)-(2-hydroxy-1-phenylethyl)carbamate |
| Synonyms | (R)-2-(Boc-amino)-2-phenylethanol, N-Boc-D-2-phenylglycinol |
| CAS Number | 102089-74-7 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 137-139 °C |
| Optical Purity (e.e.) | ≥ 99% |
| Optical Rotation [α]D | -38° (c=1 in chloroform) |
Synthetic Pathways from this compound
The journey from this compound to a functional chiral ligand typically involves a few key transformations. The tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom is often removed to liberate the free amine, which is then available for subsequent reactions. The hydroxyl group can also be activated or modified to facilitate cyclization or coupling reactions.
Methodological & Application
Synthesis protocol for BOC-D-Phenylglycinol from D-phenylglycinol
Application Notes: Synthesis of BOC-D-Phenylglycinol
Introduction
This compound, also known as (R)-(-)-2-(Boc-amino)-2-phenylethanol, is a critical chiral building block extensively used in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, makes it an essential intermediate in asymmetric synthesis and solid-phase peptide synthesis (SPPS).[1] The Boc protecting group is favored due to its stability under various conditions and the mild acidic conditions required for its removal.[2][3]
This document provides a detailed protocol for the synthesis of this compound via the N-protection of D-Phenylglycinol using di-tert-butyl dicarbonate (Boc anhydride). The procedure is based on established methodologies for the Boc protection of amines.[3][4]
Reaction Scheme
The synthesis involves the reaction of the primary amine of D-Phenylglycinol with di-tert-butyl dicarbonate in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.
D-Phenylglycinol + Di-tert-butyl dicarbonate → this compound + tert-Butanol + CO₂
Quantitative Data and Physicochemical Properties
The following table summarizes the properties of the key reactant and the final product, along with typical reaction parameters.
| Parameter | D-Phenylglycinol (Starting Material) | Di-tert-butyl dicarbonate (Reagent) | This compound (Product) |
| IUPAC Name | (R)-2-amino-2-phenylethanol | Di-tert-butyl dicarbonate | tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[] |
| Synonyms | D-(-)-α-Phenylglycinol | Boc Anhydride, Boc₂O | Boc-D-Phg-ol, (R)-2-(Boc-amino)-2-phenylethanol[1][] |
| CAS Number | 56613-80-0 | 24424-99-5[2] | 102089-74-7[1] |
| Molecular Formula | C₈H₁₁NO | C₁₀H₁₈O₅[2] | C₁₃H₁₉NO₃[1][] |
| Molecular Weight | 137.18 g/mol | 218.25 g/mol [2] | 237.30 g/mol [1][] |
| Typical Equivalents | 1.0 | 1.05 - 1.2 | - |
| Appearance | Solid | Colorless solid or liquid[2] | White to off-white crystalline powder[1][] |
| Melting Point (°C) | 75 - 78 | 22 - 24[2] | 131 - 139[1][] |
| Purity (Typical) | ≥ 98% | ≥ 97% | ≥ 99% (HPLC)[1][] |
| Optical Rotation | [α]²⁰/D ~ -30° (c=1, MeOH) | N/A | [α]²⁰/D -39° to -40° (c=1, CHCl₃)[1] |
| Typical Yield | - | - | 85 - 95% |
Experimental Protocol
This protocol details the synthesis of this compound from D-Phenylglycinol on a 10 mmol scale.
Materials and Reagents:
-
D-Phenylglycinol (1.37 g, 10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.68 g, 20 mmol, 2.0 eq)
-
Tetrahydrofuran (THF), 40 mL
-
Deionized Water, 20 mL
-
Ethyl Acetate (EtOAc), ~100 mL
-
Brine (saturated NaCl solution), 30 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve D-Phenylglycinol (1.37 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in a mixture of 40 mL of THF and 20 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 10 mL of THF. Add this solution dropwise to the stirred D-Phenylglycinol solution over 15-20 minutes at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1 v/v). The disappearance of the D-Phenylglycinol spot indicates reaction completion.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash them sequentially with 30 mL of 1M HCl, 30 mL of deionized water, and 30 mL of brine.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield a crude white solid or a viscous oil.
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.[]
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.
Workflow and Process Visualization
The following diagram illustrates the key stages of the synthesis protocol.
References
Application Notes and Protocols for the Utilization of BOC-D-Phenylglycinol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BOC-D-Phenylglycinol as a versatile chiral auxiliary in asymmetric synthesis. The protocols detailed herein are intended to enable researchers to achieve high levels of stereocontrol in key carbon-carbon bond-forming reactions, which are critical in the synthesis of enantiomerically pure pharmaceuticals and complex molecular targets.
Introduction
(R)-(-)-2-(Boc-amino)-2-phenylethanol, commonly known as this compound, is a highly effective chiral auxiliary in asymmetric synthesis. Its utility stems from the rigid stereochemical environment it imparts to a prochiral substrate, directing the approach of incoming reagents to one face of the molecule with high selectivity. This control allows for the synthesis of specific stereoisomers, a crucial aspect of modern drug development and chemical synthesis. This document outlines detailed protocols for the application of this compound in diastereoselective alkylation, aldol reactions, and Strecker synthesis, as well as methods for the subsequent cleavage and recovery of the auxiliary.
Core Applications and Principles of Stereocontrol
This compound is typically first converted into a derivative, such as an oxazolidinone, which is then acylated with the substrate of interest. The bulky phenyl and tert-butoxycarbonyl groups of the auxiliary effectively shield one face of the resulting enolate, directing electrophilic attack to the less hindered face. This steric control is the basis for the high diastereoselectivity observed in subsequent reactions.
Key Applications: Experimental Protocols
Diastereoselective Alkylation of N-Acyl Oxazolidinones
This protocol describes the alkylation of an N-acyl oxazolidinone derived from this compound. The reaction proceeds with high diastereoselectivity to afford α-substituted carboxylic acid derivatives.
Experimental Workflow:
Protocol:
-
N-Acylation of the Oxazolidinone Auxiliary:
-
To a solution of the (4R,5S)-4-phenyl-5-(tert-butoxymethyl)oxazolidin-2-one (derived from this compound) (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 equiv) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Asymmetric Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the Z-enolate.
-
Add the alkyl halide (1.2 equiv) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Quantitative Data:
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | 85-95 |
| Allyl iodide | >95:5 | 80-90 |
| Methyl iodide | >90:10 | 75-85 |
Asymmetric Aldol Reaction
This protocol outlines the use of an N-acyl oxazolidinone derived from this compound in a highly diastereoselective aldol reaction.
Experimental Workflow:
Protocol:
-
Boron Enolate Formation and Aldol Addition:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C, add dibutylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour. Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the aldol adduct by flash chromatography.
-
Quantitative Data:
| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Isobutyraldehyde | >98:2 | 85-95 | >99 |
| Benzaldehyde | >95:5 | 80-90 | >99 |
| Acetaldehyde | >90:10 | 70-80 | >98 |
Asymmetric Strecker Synthesis
This protocol utilizes an imine derived from this compound for the diastereoselective synthesis of α-amino nitriles, precursors to α-amino acids. A related protocol using (R)-phenylglycine amide has shown exceptional results.[1][2][3][4]
Experimental Workflow:
References
Application of BOC-D-Phenylglycinol in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-D-Phenylglycinol, a chiral amino alcohol protected with the tert-butyloxycarbonyl (Boc) group, serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its applications extend beyond the incorporation of a non-standard amino acid, offering unique opportunities in the design and synthesis of peptidomimetics and as a chiral auxiliary to guide stereoselective reactions. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS, catering to the needs of researchers in peptide chemistry and drug development.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS, particularly advantageous for the synthesis of hydrophobic peptides or those containing sensitive moieties.[1] this compound, with its inherent steric bulk and the presence of a hydroxyl group, requires careful consideration of coupling strategies to ensure high efficiency and purity of the final product.
Application Notes
Incorporation of a Non-Canonical Amino Alcohol
The primary application of this compound in SPPS is the introduction of a 2-amino-2-phenylethanol moiety into a peptide sequence. This modification can significantly impact the conformational properties, proteolytic stability, and biological activity of the resulting peptide. The phenyl group introduces aromaticity and steric hindrance, which can be exploited to modulate peptide-protein interactions.
Synthesis of Pseudopeptides and Peptidomimetics
This compound is a valuable precursor for the synthesis of pseudopeptides, where the typical amide bond is replaced by other linkages. By utilizing the hydroxyl group of phenylglycinol, ester or ether linkages can be formed within the peptide backbone. This structural modification can lead to compounds with enhanced bioavailability and altered pharmacokinetic profiles. The synthesis of such peptidomimetics on a solid support offers the advantages of high-throughput screening and combinatorial library generation.
Chiral Auxiliary for Asymmetric Synthesis
The inherent chirality of D-Phenylglycinol can be leveraged to direct the stereochemistry of subsequent reactions.[2] When attached to the solid support, it can act as a chiral auxiliary, influencing the stereoselective addition of subsequent building blocks.[3] The phenyl group can create a chiral environment that favors the formation of one diastereomer over another. After the desired stereocenter is established, the auxiliary can be cleaved, yielding an enantiomerically enriched product.[3]
Quantitative Data
The successful incorporation of sterically hindered amino acids or amino alcohols in SPPS is highly dependent on the choice of coupling reagents and reaction conditions. While specific quantitative data for the coupling efficiency of this compound is not extensively reported, the following table provides representative data for the coupling of sterically hindered amino acids in Boc-SPPS, which can serve as a guideline for optimizing reaction conditions.
| Coupling Reagent/Method | Base | Typical Coupling Time | Coupling Efficiency (%) | Notes |
| DIC/HOBt | DIEA | 2 - 4 hours | >98% | A standard and cost-effective method.[4] |
| HBTU/HOBt | DIEA | 30 - 60 minutes | >99% | Highly efficient for most couplings. |
| HATU/HOAt | DIEA | 15 - 30 minutes | >99.5% | Recommended for sterically hindered amino acids. |
| PyBOP/HOBt | DIEA | 30 - 60 minutes | >99% | Effective for difficult couplings. |
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin
This protocol describes the esterification of this compound to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method to minimize racemization.[4]
Materials:
-
This compound
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium Iodide (KI) (optional, as catalyst)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve this compound (1.2 equivalents relative to resin substitution) in a minimal amount of EtOH.
-
Add an aqueous solution of Cs₂CO₃ (0.5 equivalents) dropwise until the pH reaches 7.0.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with anhydrous dioxane (2x) to remove residual water.
-
-
Resin Swelling and Washing:
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Drain the DCM and wash the resin with DMF (3x).
-
-
Esterification:
-
Dissolve the dried cesium salt of this compound in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
(Optional) Add a catalytic amount of KI (0.1 equivalents).
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing:
-
Cool the resin to room temperature and drain the reaction mixture.
-
Wash the resin sequentially with:
-
DMF (3x)
-
DMF/water (1:1) (3x)
-
DMF (3x)
-
DCM (3x)
-
MeOH (3x)
-
-
-
Drying:
-
Dry the resin under vacuum to a constant weight.
-
Determine the substitution level of the resin using a suitable method (e.g., picric acid titration).
-
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a standard cycle for the elongation of the peptide chain on the this compound-functionalized resin.
Materials:
-
This compound-resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt or HOAt
-
Ninhydrin test solution
Procedure:
-
Resin Swelling: Swell the this compound-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DMF (v/v) to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt, 3 equivalents each) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. For the N-terminus of the growing chain attached to the hydroxyl group of phenylglycinol, the isatin test may be more appropriate for secondary amines.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle (steps 2-5) for each subsequent amino acid.
-
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the synthesized peptide from the Merrifield-type resin using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to the resin at -10°C to 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation and Washing:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate with cold diethyl ether (3x) to remove scavengers and cleavage byproducts.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the solution to obtain the crude peptide powder.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Experimental workflow for SPPS using this compound.
Caption: Logical relationship of this compound as a chiral auxiliary.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary! | PPTX [slideshare.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. Application of Mitsunobu reaction to solid-phase peptide nucleic acid (PNA) monomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BOC-D-Phenylglycinol for the Enantioselective Synthesis of α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BOC-D-Phenylglycinol as a chiral precursor for the synthesis of a chiral auxiliary, which is then employed in the enantioselective synthesis of α-amino acids. This methodology is a cornerstone of modern asymmetric synthesis, enabling the preparation of a wide array of non-proteinogenic α-amino acids with high stereocontrol. Such amino acids are invaluable building blocks in medicinal chemistry and drug development, offering opportunities to modulate the pharmacological properties of peptides and small molecule therapeutics.
Introduction
The enantioselective synthesis of α-amino acids is of paramount importance in the development of pharmaceuticals, as the biological activity of chiral molecules is often dependent on their stereochemistry. One of the most robust and widely adopted strategies for achieving high enantioselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.
This compound is a commercially available and highly valuable chiral building block. Its rigid phenyl group and the defined stereocenter at the benzylic position make it an excellent starting material for the synthesis of more complex chiral auxiliaries. In this application note, we describe a well-established strategy involving the conversion of this compound into a chiral oxazolidinone auxiliary. This auxiliary is then used to direct the asymmetric alkylation of a glycine enolate equivalent, a key step in the synthesis of various α-amino acids.
The overall synthetic strategy can be divided into three main stages:
-
Synthesis of the Chiral Oxazolidinone Auxiliary from this compound.
-
Diastereoselective Alkylation of the N-acylated auxiliary.
-
Cleavage of the Chiral Auxiliary to yield the desired α-amino acid and recover the auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (R)-4-phenyl-1,3-oxazolidin-2-one from this compound
This protocol describes the conversion of this compound into the corresponding chiral oxazolidinone auxiliary.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Triethylamine (TEA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in dichloromethane (5 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude D-phenylglycinol.
-
-
Cyclization to the Oxazolidinone:
-
Dissolve the crude D-phenylglycinol (1.0 eq) in toluene (10 mL per mmol of substrate).
-
Add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of triphosgene (0.4 eq) or carbonyldiimidazole (1.1 eq) in toluene dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Cool the reaction mixture and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the (R)-4-phenyl-1,3-oxazolidin-2-one.
-
Protocol 2: N-Acylation of the Chiral Oxazolidinone
This protocol details the attachment of a glycine moiety to the chiral auxiliary.
Materials:
-
(R)-4-phenyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Bromoacetyl bromide or chloroacetyl chloride
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the (R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (10 mL per mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes at -78 °C.
-
Add bromoacetyl bromide (1.1 eq) or chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-(haloacetyl)-(R)-4-phenyl-1,3-oxazolidin-2-one can often be used in the next step without further purification.
Protocol 3: Diastereoselective Alkylation
This protocol describes the key stereocenter-forming step.
Materials:
-
N-(Bromoacetyl)-(R)-4-phenyl-1,3-oxazolidin-2-one (from Protocol 2)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, allyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-(bromoacetyl)-(R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (10 mL per mmol) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography to isolate the diastereomerically enriched alkylated product.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final α-amino acid.
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 3)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (aqueous solution)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water (4 mL per 0.1 mmol).
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether (3x) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the (R)-4-phenyl-1,3-oxazolidin-2-one.
-
Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
-
The desired α-amino acid may precipitate or can be isolated by standard techniques such as ion-exchange chromatography or lyophilization.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the enantioselective synthesis of α-amino acids using a chiral oxazolidinone auxiliary derived from an amino alcohol. The data presented is based on typical results reported in the literature for analogous systems.
Table 1: Diastereoselective Alkylation of N-Glycyl-(R)-4-phenyl-1,3-oxazolidin-2-one
| Entry | Alkyl Halide (R-X) | Product (R group) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | Benzyl | >98:2 | 90 |
| 2 | Methyl iodide | Methyl | 95:5 | 85 |
| 3 | Allyl bromide | Allyl | >98:2 | 92 |
| 4 | Isopropyl iodide | Isopropyl | 90:10 | 78 |
Table 2: Overall Yield and Enantiomeric Excess of the Final α-Amino Acid
| Entry | Starting Alkyl Halide | α-Amino Acid Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl bromide | Phenylalanine | 75 | >98 |
| 2 | Methyl iodide | Alanine | 70 | 95 |
| 3 | Allyl bromide | Allylglycine | 78 | >98 |
| 4 | Isopropyl iodide | Valine | 65 | 90 |
Visualizations
Experimental Workflow
Caption: Workflow for the enantioselective synthesis of α-amino acids.
Logical Relationship of Stereocontrol
Application Notes and Protocols for Chiral Resolution Using BOC-D-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The stereochemistry of a molecule can significantly impact its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. One effective method for chiral resolution is the use of a chiral resolving agent to form diastereomers, which possess different physicochemical properties and can therefore be separated.
This document provides a detailed protocol for the chiral resolution of a racemic alcohol, specifically (±)-(E)-4,4-dimethyl-1-(4-nitrophenyl)pent-1-en-3-ol, using N-Boc-D-phenylglycine as a chiral auxiliary. The procedure involves the formation of diastereomeric esters, which are then separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.
Principle of the Method
The fundamental principle of this chiral resolution method lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, by reacting the racemic mixture with an enantiomerically pure chiral auxiliary, in this case, N-Boc-D-phenylglycine, two diastereomers are formed. These diastereomers have distinct physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. After separation, the chiral auxiliary is cleaved to yield the resolved enantiomers.
Experimental Protocols
Materials and Equipment
-
Racemic (±)-(E)-4,4-dimethyl-1-(4-nitrophenyl)pent-1-en-3-ol
-
N-Boc-D-phenylglycine
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column for enantiomeric excess determination
Procedure
Step 1: Formation of Diastereomeric Esters
-
In a clean, dry round-bottom flask, dissolve the racemic alcohol (1 equivalent) and N-Boc-D-phenylglycine (1.1 equivalents) in dichloromethane (DCM).
-
To this solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Step 2: Separation of Diastereomeric Esters by Fractional Crystallization
-
Dissolve the crude mixture of diastereomeric esters in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer. Further cooling in a refrigerator or freezer may be necessary to maximize the yield.
-
Collect the crystals of the less soluble diastereomer by vacuum filtration and wash with a small amount of cold solvent.
-
The more soluble diastereomer will remain in the mother liquor.
-
Recrystallize the obtained crystals from a suitable solvent to improve diastereomeric purity.
Step 3: Hydrolysis of the Separated Diastereomers to Recover the Enantiopure Alcohols
-
Suspend the purified diastereomeric ester in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the suspension.
-
Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the enantiomerically pure alcohol.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified enantiopure alcohol.
-
The chiral auxiliary, N-Boc-D-phenylglycine, can be recovered from the aqueous layer by acidification with HCl and subsequent extraction.
Step 4: Determination of Enantiomeric Excess (e.e.)
-
Analyze the enantiomeric purity of the resolved alcohol using a chiral High-Performance Liquid Chromatography (HPLC) system.
-
Use a suitable chiral stationary phase and mobile phase to achieve baseline separation of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers from the chromatogram.
Data Presentation
| Parameter | Diastereomer 1 (Less Soluble) | Diastereomer 2 (More Soluble) |
| Yield (%) | Varies depending on crystallization efficiency | Recovered from mother liquor |
| Melting Point (°C) | Typically higher | Typically lower |
| Optical Rotation [α]D | Specific value | Opposite sign to Diastereomer 1 |
| Enantiomeric Excess (e.e.) of Recovered Alcohol (%) | >98% (after recrystallization) | Varies, can be enriched in the other enantiomer |
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Logical relationship of chiral resolution.
Application Notes and Protocols: The Role of BOC-D-Phenylglycinol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Boc-2-phenylglycinol, commonly referred to as BOC-D-Phenylglycinol, is a pivotal chiral building block in the synthesis of pharmaceutical intermediates. Its rigid phenyl group and the presence of both a protected amine and a hydroxyl group on adjacent stereocenters make it an invaluable tool for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under specific conditions, a critical feature in multi-step synthetic routes.[1][2] This versatile molecule serves primarily as a chiral auxiliary, guiding the stereochemical outcome of reactions, and as a chiral starting material for the synthesis of complex, enantiomerically pure molecules.[1][3] Its applications span the synthesis of non-proteinogenic α-amino acids, β-lactams, and key fragments of antiviral and anticancer agents.
Key Applications and Protocols
This compound's utility in pharmaceutical synthesis is multifaceted. It can be employed as a transient chiral director in reactions or incorporated as a core structural element of the final therapeutic agent.
Chiral Auxiliary in Asymmetric Strecker Synthesis of α-Amino Acids
One of the most powerful applications of this compound and its derivatives is in the asymmetric Strecker reaction to produce non-proteinogenic α-amino acids with high enantiomeric purity. These amino acids are crucial components of many modern pharmaceuticals. In this context, the chiral amine of the auxiliary condenses with an aldehyde to form a chiral imine, which then undergoes diastereoselective addition of a cyanide source. Subsequent hydrolysis of the resulting α-aminonitrile and cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid.
A closely related derivative, (R)-phenylglycine amide, has been demonstrated to be highly effective in a crystallization-induced asymmetric transformation, affording α-aminonitriles in high yield and excellent diastereomeric ratios. This methodology is directly applicable to syntheses employing this compound.
Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine Precursor
This protocol is adapted from the diastereoselective Strecker reaction using a phenylglycine-derived chiral auxiliary.
Reaction Scheme:
Caption: Asymmetric Strecker Synthesis Workflow.
Materials:
-
(R)-N-Boc-2-phenylglycinol (or a closely related derivative like (R)-phenylglycine amide)
-
Pivaldehyde
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
α-Aminonitrile Formation:
-
In a suitable reaction vessel, dissolve (R)-N-Boc-2-phenylglycinol (1.0 eq) and pivaldehyde (1.1 eq) in methanol.
-
Add sodium cyanide (1.2 eq) to the solution at room temperature.
-
Stir the mixture for 24-48 hours, monitoring the reaction by TLC or HPLC.
-
-
Crystallization-Induced Asymmetric Transformation:
-
Upon reaction completion, one diastereomer of the α-aminonitrile will selectively precipitate from the solution.
-
Collect the solid by filtration and wash with cold methanol to isolate the diastereomerically pure intermediate.
-
-
Hydrolysis and Auxiliary Cleavage:
-
Suspend the purified α-aminonitrile in 6 M HCl.
-
Heat the mixture to reflux for 4-6 hours until the nitrile is fully hydrolyzed to the carboxylic acid and the Boc group and chiral auxiliary are cleaved.
-
Cool the reaction mixture and isolate the (S)-tert-leucine by standard workup procedures, which may include ion-exchange chromatography or crystallization. The chiral auxiliary can be recovered from the reaction mixture.
-
Quantitative Data for Strecker Reaction Intermediates
| Aldehyde | Yield of α-Aminonitrile | Diastereomeric Ratio (dr) |
| Pivaldehyde | 76-93% | >99:1 |
| Isobutyraldehyde | 85% | >99:1 |
| Benzaldehyde | 88% | >99:1 |
Data adapted from syntheses using a closely related phenylglycine-derived chiral auxiliary.
Synthesis of Oxazolidinone Chiral Auxiliaries
This compound is an excellent precursor for the synthesis of Evans-type oxazolidinone chiral auxiliaries. These auxiliaries are widely used to direct a variety of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions. The synthesis involves the cyclization of the amino alcohol functionality, typically with a carbonylating agent like phosgene or a phosgene equivalent.
Caption: Synthesis and Application of Oxazolidinone Auxiliary.
Protocol: Synthesis of (R)-4-Phenyl-2-oxazolidinone
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Carbonyldiimidazole (CDI) or triphosgene
-
Triethylamine (TEA) or other suitable base
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane at 0 °C.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the (R)-phenylglycinol salt.
-
-
Cyclization:
-
Suspend the (R)-phenylglycinol salt in DCM and add a suitable base (e.g., TEA) to neutralize it.
-
Add a solution of CDI or triphosgene in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the crude oxazolidinone.
-
Purify the product by recrystallization or column chromatography.
-
Expected Outcome:
This procedure yields the (R)-4-phenyl-2-oxazolidinone, a versatile chiral auxiliary. Subsequent acylation and diastereoselective alkylation can be performed to synthesize a variety of chiral molecules.
Quantitative Data for Diastereoselective Alkylation using Oxazolidinone Auxiliaries
| Acyl Group | Electrophile | Diastereomeric Excess (de) | Yield |
| Propionyl | Benzyl bromide | >99% | 85-95% |
| Acetyl | Allyl iodide | >98% | 80-90% |
| Butyryl | Methyl iodide | >99% | 88-97% |
Data represents typical outcomes for alkylations of N-acyl oxazolidinones.
Application in the Synthesis of Approved Pharmaceuticals: Elagolix
This compound has been utilized as a key chiral starting material in the synthesis of Elagolix, an FDA-approved drug for the treatment of endometriosis.[4] In this synthesis, the chirality of this compound is transferred to a key intermediate, demonstrating its role as a foundational chiral building block. The synthesis involves the reaction of (-)-N-Boc-d-α-phenylglycinol with methanesulfonyl chloride to form a mesylate intermediate, which is then used in a subsequent alkylation step to construct the core of the Elagolix molecule.[4]
Caption: Role of this compound in Elagolix Synthesis.
This application highlights the industrial relevance of this compound in creating complex, stereochemically defined active pharmaceutical ingredients.
Conclusion
This compound is a cornerstone chiral reagent for the synthesis of enantiomerically pure pharmaceutical intermediates. Its utility as both a chiral auxiliary and a chiral building block provides medicinal chemists with reliable and efficient methods to introduce stereocenters with high fidelity. The protocols and applications outlined here demonstrate its broad applicability in the synthesis of α-amino acids, the formation of other versatile chiral auxiliaries, and its direct incorporation into the synthetic routes of marketed drugs. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of this compound in drug discovery and development is set to expand further.
References
- 1. A practical approach to asymmetric synthesis of dolastatin 10 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BOC-D-Phenylglycinol in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate, commonly known as BOC-D-Phenylglycinol, is a pivotal chiral building block in medicinal chemistry and drug discovery. Its inherent stereochemistry and functional groups make it an ideal starting material for the asymmetric synthesis of complex molecules, particularly peptidomimetics designed to inhibit enzyme activity. This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors, with a specific focus on β-secretase (BACE1), a key target in Alzheimer's disease research.
This compound serves as a precursor for constructing hydroxyethylamine and hydroxyethylurea isosteres, which are transition-state analogs that effectively mimic the tetrahedral intermediate of peptide bond hydrolysis by aspartic proteases. This mimicry allows for potent and selective inhibition of enzymes such as BACE1 and HIV-1 protease.
Application: Development of β-Secretase (BACE1) Inhibitors
BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the amyloidogenic pathway leading to the formation of neurotoxic amyloid-β plaques. Inhibitors designed from this compound can effectively target the active site of BACE1.
Featured Inhibitor: A Hydroxyethylamine-Based BACE1 Inhibitor
This section details the synthesis and evaluation of a potent BACE1 inhibitor derived from this compound. The synthetic scheme leverages the chirality of this compound to establish the correct stereochemistry in the final inhibitor, which is crucial for high-affinity binding to the enzyme's active site.
Quantitative Data
The following table summarizes the inhibitory potency of a representative BACE1 inhibitor synthesized from this compound.
| Compound Reference | Target Enzyme | Inhibition Value (IC₅₀) |
| BACE1 Inhibitor 1 | Human BACE1 | 75 nM |
Table 1: Inhibitory activity of a this compound derived BACE1 inhibitor.
Experimental Protocols
I. Synthesis of a BACE1 Inhibitor Intermediate from this compound
This protocol outlines the initial steps in the synthesis of a hydroxyethylamine-based BACE1 inhibitor, starting from this compound.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Oxidation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure BOC-protected amino aldehyde.
-
II. FRET-Based BACE1 Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the IC₅₀ value of the synthesized inhibitor against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Synthesized BACE1 inhibitor
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations for the assay.
-
Dilute the BACE1 enzyme and FRET substrate in the assay buffer to the desired working concentrations as recommended by the supplier.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or DMSO for the control).
-
BACE1 enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the BACE1 FRET substrate solution to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of BACE1 in Alzheimer's Disease
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the point of intervention for BACE1 inhibitors.
Application Notes and Protocols for N-Boc Protection of Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where complex molecules with multiple functional groups are common. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This document provides detailed application notes and experimental protocols for the selective N-Boc protection of amino alcohols using di-tert-butyl dicarbonate (Boc₂O), the most common and efficient reagent for this transformation.[2][4][5]
Reaction Mechanism
The N-Boc protection of an amino alcohol with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the more nucleophilic nitrogen atom of the amino alcohol attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate, which then collapses to yield the N-Boc protected amino alcohol, with tert-butanol and carbon dioxide as byproducts.[1][6] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[3][6] Due to the higher nucleophilicity of the amine group compared to the hydroxyl group, selective N-protection can be achieved under appropriate reaction conditions.[3][7]
Experimental Protocols
Several protocols can be employed for the N-Boc protection of amino alcohols, with the choice of solvent and base being critical for achieving high yields and selectivity.
Protocol 1: Standard Method with a Base
This is a widely applicable method for a broad range of amino alcohols.
Materials:
-
Amino alcohol substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)[2]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol)[2][8]
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH))[3][8]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
Procedure:
-
Dissolve the amino alcohol substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[1]
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.[1]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
-
If necessary, purify the crude product by column chromatography.[1]
Protocol 2: Catalyst-Free in Water-Acetone Mixture
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[9]
Materials:
-
Amino alcohol substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)
-
Water-acetone mixture[9]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend the amino alcohol substrate in a mixture of water and acetone in a round-bottom flask.[9]
-
Add the di-tert-butyl dicarbonate to the suspension.[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction by TLC. These reactions are often complete within a short period.[1][9]
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried. If the product is soluble, extract the mixture with an organic solvent.[1]
-
Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amino alcohol.[1]
Data Presentation
The efficiency of the N-Boc protection of amino alcohols is influenced by the substrate, solvent, base, and reaction time. The following tables summarize typical reaction conditions and reported yields for the Boc protection of various amino-containing compounds.
Table 1: N-Boc Protection of Various Amines under Different Conditions
| Substrate | Reagent (equiv) | Solvent | Base (equiv) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Boc₂O (1.1) | DCM | TEA (1.2) | 2 | >95 |
| Aniline | Boc₂O (1.2) | THF | NaHCO₃ (2.0) | 12 | 90-95 |
| Amino Acid | Boc₂O (1.1) | Dioxane/Water | NaOH (1.1) | 4 | >90 |
| Amino Alcohol | Boc₂O (1.05) | Methanol | None | 3 | 98 |
| Secondary Amine | Boc₂O (1.5) | Acetonitrile | DMAP (0.1) | 6 | 92 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Catalyst-Free N-Boc Protection in Water-Acetone [9]
| Substrate (1 mmol) | (Boc)₂O (mmol) | Time (min) | Yield (%) |
| Benzylamine | 1.1 | 8 | 98 |
| 4-Methoxybenzylamine | 1.1 | 10 | 97 |
| Glycine methyl ester | 1.1 | 12 | 95 |
| L-Alanine methyl ester | 1.1 | 10 | 96 |
| L-Phenylalanine methyl ester | 1.1 | 15 | 94 |
This table is adapted from a study on N-Boc protection under water-mediated catalyst-free conditions.[9]
Visualizations
Diagram 1: Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. DIBOC (DI-TERT-BUTYL CARBONATE) - Ataman Kimya [atamanchemicals.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of β-Lactam Antibiotics Utilizing BOC-D-Phenylglycinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of β-lactam antibiotics, employing BOC-D-Phenylglycinol as a chiral auxiliary. The methodologies described herein are primarily based on the robust and versatile Staudinger [2+2] cycloaddition reaction, a cornerstone in the synthesis of the β-lactam ring system.
The use of chiral auxiliaries is a well-established strategy to control the stereochemistry of the β-lactam core, which is crucial for its biological activity. This compound, a readily available chiral amino alcohol, serves as an effective chiral control element when incorporated into the imine component of the Staudinger reaction. This approach allows for the diastereoselective formation of chiral β-lactam precursors, which are pivotal intermediates in the synthesis of a wide array of potent antibiotic agents.
Overview of the Synthetic Strategy
The central strategy involves the condensation of this compound with an appropriate aldehyde to form a chiral imine (Schiff base). This chiral imine then undergoes a [2+2] cycloaddition reaction with a ketene, generated in situ from an acyl chloride and a tertiary amine. The stereochemical information embedded in the this compound backbone directs the facial selectivity of the ketene addition, leading to the formation of a diastereomerically enriched β-lactam. Subsequent removal of the chiral auxiliary affords the desired enantiomerically pure β-lactam core, which can be further functionalized to generate various antibiotic analogues.
Diagram 1: Overall Synthetic Workflow
Caption: General workflow for the asymmetric synthesis of β-lactam antibiotics using this compound.
Experimental Protocols
Protocol 1: Synthesis of Chiral Imine from this compound
Objective: To prepare the chiral Schiff base from this compound and a selected aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., cinnamaldehyde, benzaldehyde) (1.1 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde to the solution at room temperature.
-
Add anhydrous magnesium sulfate to the reaction mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the magnesium sulfate and wash the solid with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral imine.
-
The crude product is typically used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: Asymmetric Synthesis of β-Lactam via Staudinger Cycloaddition
Objective: To perform the diastereoselective [2+2] cycloaddition between the chiral imine and a ketene generated in situ.
Materials:
-
Chiral Imine (from Protocol 2.1) (1.0 eq)
-
Acyl chloride (e.g., phthalimidoacetyl chloride, acetoxyacetyl chloride) (1.2 eq)
-
Triethylamine (Et₃N), freshly distilled (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the chiral imine in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the acyl chloride in anhydrous dichloromethane.
-
Slowly add the triethylamine to the solution of the chiral imine at -78 °C.
-
To this mixture, add the solution of the acyl chloride dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam.
Diagram 2: Mechanism of the Staudinger Cycloaddition
Caption: Stepwise mechanism of the Staudinger [2+2] cycloaddition reaction.
Data Presentation
The following tables summarize typical quantitative data obtained from the asymmetric synthesis of β-lactams using chiral auxiliaries derived from amino acids, which are analogous to this compound.
Table 1: Diastereoselective Synthesis of β-Lactams using Chiral Imines
| Entry | Chiral Amine Source for Imine | Ketene Precursor | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | D-Phenylalanine ethyl ester | Phthalimidoacetyl chloride | >99:1 (single isomer) | ~75 | [1] |
| 2 | (R)-1-Phenylethylamine | Phthalimidoacetyl chloride | 9:1 | 74 (combined) | [2] |
| 3 | D-(+)-Glucose derivative | Various ketenes | High (predominantly cis) | - | [3] |
Table 2: Enantioselective Synthesis of β-Lactams using Chiral Catalysts
| Entry | Ketene | Imine | Chiral Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Arylalkylketenes | N-Boc-arylimines | NHC from L-pyroglutamic acid | Good (predominantly cis) | up to 99% | Good | [4] |
| 2 | Various | N-Tosyl-imines | Benzoylquinine | 99:1 (cis/trans) | >95% | - | [3] |
Conclusion
The use of this compound as a chiral auxiliary in the Staudinger reaction provides an effective and reliable method for the asymmetric synthesis of β-lactam antibiotics. The protocols outlined in this document offer a clear and reproducible pathway for researchers in the field of medicinal chemistry and drug development. The high diastereoselectivity achievable with this method underscores its utility in the preparation of enantiomerically pure β-lactam cores, which are essential for the development of new and effective antibiotic therapies. Further optimization of reaction conditions and exploration of a wider range of substrates can lead to the discovery of novel β-lactam derivatives with enhanced biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Homochiral N-Protected β-Amino Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homochiral N-protected β-amino sulfoxides are valuable building blocks in organic synthesis and medicinal chemistry. Their unique stereochemical and electronic properties make them crucial intermediates in the asymmetric synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The sulfoxide moiety can act as a potent chiral auxiliary, directing the stereochemical outcome of subsequent transformations, while the β-amino group is a common pharmacophore. This document provides detailed application notes and protocols for the stereoselective preparation of these important compounds.
Key Synthetic Strategies
The preparation of homochiral N-protected β-amino sulfoxides can be achieved through several key asymmetric strategies. The choice of method often depends on the desired stereoisomer, the nature of the substituents, and the availability of starting materials. The primary approaches covered in these notes are:
-
Asymmetric Oxidation of Prochiral β-Amino Sulfides: This method involves the direct, enantioselective oxidation of a prochiral sulfide to the corresponding sulfoxide using a chiral catalyst.
-
Diastereoselective Addition to N-Sulfinyl Imines (Utilizing Ellman's Auxiliary): This powerful method utilizes a chiral sulfinamide, most notably tert-butanesulfinamide (Ellman's auxiliary), to control the stereochemistry of nucleophilic additions, leading to the formation of chiral β-amino compounds that can be further elaborated.
-
Kinetic Resolution of Racemic β-Amino Sulfoxides: This technique separates enantiomers from a racemic mixture by the selective reaction of one enantiomer, leaving the other enriched. This can be achieved through enzymatic or chemical methods.
-
Synthesis from Homochiral α-Amino Alcohols: This diastereoselective approach utilizes readily available homochiral α-amino alcohols as starting materials to introduce chirality, which then directs the stereochemistry of the resulting sulfoxide.
The logical relationship between these synthetic strategies is outlined in the diagram below.
Troubleshooting & Optimization
Improving the yield and purity of BOC-D-Phenylglycinol synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of BOC-D-Phenylglycinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis involves the protection of the primary amine group of D-Phenylglycinol using di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[2] A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. The resulting tert-butoxycarbonyl (BOC) group is a carbamate that protects the amine from participating in subsequent reactions.[3] This protecting group is stable under basic and many nucleophilic conditions but can be easily removed under acidic conditions.[4][5]
Q2: My final product is a viscous oil instead of a solid. How can I induce crystallization?
Obtaining BOC-protected amino acids or amino alcohols as oils is a common issue. A reliable method to induce solidification is through seeded crystallization.[6][7]
-
Seeding: Add a small amount (0.5-1.0% by weight) of pure, solid this compound seed crystals to the oil.[6][7]
-
Standing: Let the mixture stand at room temperature. Complete solidification may take several hours (e.g., 15-24 hours).[6][7]
-
Pulping/Trituration: Once solidified, add a non-polar or weakly polar solvent like n-hexane, cyclohexane, or diethyl ether.[6][7] Stir or "pulp" the solid in the solvent at room temperature for a couple of hours. This process washes away residual solvents and impurities.
-
Isolation: Filter the solid, wash with a small amount of the same cold solvent, and dry under reduced pressure.[7]
This technique has been shown to significantly improve product purity.[6]
Q3: What are the most common side reactions during BOC protection, and how can they be minimized?
The primary side reaction of concern is the formation of a double-protected species or other byproducts. While not extensively detailed for Phenylglycinol specifically, general issues in BOC protection include:
-
Over-alkylation: In some cases, the protected amine can react further. This is less common with the bulky BOC group.
-
Formation of Isocyanates: Under certain conditions, especially with α-amino alcohols, side reactions leading to isocyanates or ureas can occur, though some methods report an absence of these issues.[4]
-
Reaction with Hydroxyl Group: While the amine is more nucleophilic, the hydroxyl group of D-Phenylglycinol could potentially react with Boc₂O, especially under strongly basic conditions or with prolonged reaction times at elevated temperatures.
To minimize side reactions, it is crucial to control the stoichiometry (use a slight excess of Boc₂O, e.g., 1.05-1.1 equivalents), maintain the recommended reaction temperature (often starting at 0 °C and warming to room temperature), and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1][6]
Q4: Which solvents and bases are recommended for this synthesis?
A variety of conditions can be employed. Common solvents include tetrahydrofuran (THF), dioxane, dichloromethane (DCM), and acetonitrile, often in combination with water to dissolve the starting material.[1][2][5][6] The choice of base depends on the solvent system; common bases include sodium hydroxide (NaOH), triethylamine (TEA), sodium bicarbonate, and 4-dimethylaminopyridine (DMAP).[1][5][6] The selection can influence reaction rate and work-up procedures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or inactive reagents. | - Monitor reaction progress via TLC until the starting material is consumed. - Allow the reaction to stir longer (e.g., overnight at room temperature).[8] - Check the quality of the Boc anhydride; it can degrade over time. |
| Incorrect Stoichiometry: Too little Boc anhydride was used. | - Use a slight excess (1.05-1.1 equivalents) of Boc₂O.[9] | |
| Improper pH: The reaction mixture is not sufficiently basic for the amine to be an effective nucleophile. | - Ensure the correct amount of base is added. For aqueous systems with NaOH, the pH should be maintained around 8-9.[10] | |
| Product Loss During Workup: The product may be lost during the aqueous extraction if the pH is incorrect. | - After the reaction, acidify the aqueous layer carefully to a pH of ~2-3 with a mild acid (e.g., potassium hydrogen sulfate or citric acid solution) before extracting with an organic solvent like ethyl acetate.[6][9] This ensures the product (which has a carboxylic acid-like carbamate group) is protonated and soluble in the organic phase. | |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction was stopped prematurely. | - Increase the reaction time and monitor closely with TLC. |
| Insufficient Boc Anhydride: The limiting reagent was Boc₂O. | - Add a small additional portion of Boc₂O and continue stirring. Re-check stoichiometry for future runs. | |
| Product is an Oil or Gummy Solid | Amorphous Product: The product has not crystallized. This is a very common outcome. | - Follow the crystallization procedure outlined in FAQ #2. This involves seeding the oil, allowing it to stand, and then triturating with a non-polar solvent like n-hexane.[6][7] |
| Residual Solvent: Traces of reaction or extraction solvents (e.g., THF, Ethyl Acetate) are present. | - Ensure the product is thoroughly dried under high vacuum. - The crystallization/trituration process is highly effective at removing residual solvents.[7] | |
| Multiple Spots on TLC (Impure Product) | Side Reactions: See FAQ #3. | - Optimize reaction conditions: use 0 °C to room temperature, avoid excessive heating, and ensure proper stoichiometry. |
| Degradation of Boc Anhydride: Old Boc₂O can contain impurities. | - Use a fresh bottle of di-tert-butyl dicarbonate. | |
| Impure Starting Material: The initial D-Phenylglycinol may be impure. | - Check the purity of the starting material by melting point or an appropriate analytical technique. | |
| Byproduct from Workup: The oxime byproduct (if using BOC-ON) or other residues may be present. | - Ensure thorough extraction during the workup to remove water-soluble and base-soluble byproducts.[9] |
Data Summary
The following table summarizes typical reaction conditions and outcomes for BOC protection, highlighting the significant improvement in purity achieved through crystallization.
| Starting Material | Reagents & Solvents | Yield | Purity (Before Crystallization) | Purity (After Crystallization) | Reference |
| L-Phenylglycine | Boc₂O, Dioxane/Water, NaOH | - | 93.2% (HPLC) | 99.3% (HPLC) | [6] |
| L-Phenylglycine | Boc₂O, n-Hexane (for pulping) | 87.5% | Oily Product | 99.3% (HPLC) | [6][7] |
| Pyrrolidine | Boc₂O, DCM, TEA | 100% | - | - | [1] |
| General Amines | Boc₂O, THF, TEA | 80-93% | - | - | [2][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the BOC protection of amino alcohols and amino acids.[1][6]
-
Dissolution: In a round-bottom flask, dissolve D-Phenylglycinol (1 equivalent) in a mixture of dioxane and water (e.g., a 2:1 v/v ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Basification: Slowly add 1N sodium hydroxide (NaOH) solution (~1.1 equivalents) while stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture. The Boc₂O may be added as a solid or dissolved in a small amount of the reaction solvent (dioxane).
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup - Quenching & Extraction:
-
If a biphasic mixture is present, separate the layers. If not, add water to dissolve any salts.
-
Wash the aqueous layer with a non-polar solvent like hexane or diethyl ether (2x) to remove unreacted Boc₂O and other non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with a 1 M potassium hydrogen sulfate solution or 5% citric acid.[6][9]
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is often a colorless or light-yellow viscous oil.[6]
Protocol 2: Purification by Seeded Crystallization
This protocol is essential for obtaining a high-purity, solid product.[6][7]
-
Seeding: Transfer the crude oily this compound into a clean vial. Add a few milligrams (a spatula tip) of pure this compound as seed crystals.
-
Solidification: Let the vial stand undisturbed at room temperature for 15-24 hours. The oil should completely solidify into a white or off-white solid.
-
Trituration: Add a non-polar solvent such as n-hexane (approximately 10 mL per gram of product). Using a spatula, break up the solid and stir the resulting slurry at room temperature for 2 hours.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of cold n-hexane.
-
Drying: Dry the purified solid product under high vacuum at a moderate temperature (e.g., 40-60 °C) for several hours to obtain the final, pure this compound. The expected melting point is in the range of 131-139 °C.[][12]
Visual Guides
Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 12. (-)-N-Boc- D -a-phenylglycinol 99 102089-74-7 [sigmaaldrich.com]
Common side reactions during the Boc protection of phenylglycinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the tert-butyloxycarbonyl (Boc) protection of phenylglycinol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of phenylglycinol?
A1: The most prevalent side reactions involve the hydroxyl group of phenylglycinol. These include:
-
O-Boc Formation: The hydroxyl group can be acylated by Boc anhydride to form an O-Boc carbonate.
-
N,O-di-Boc Formation: Both the amine and hydroxyl groups can be protected, leading to the di-substituted product.
-
Over-reaction of the Amine: With primary amines like phenylglycinol, a second Boc group can sometimes be added to the nitrogen, forming a di-Boc protected amine, especially with the use of a strong base or a catalyst like 4-dimethylaminopyridine (DMAP).[1][2]
Q2: How can I selectively protect the amine group over the hydroxyl group?
A2: The higher nucleophilicity of the amine group compared to the hydroxyl group generally favors N-protection. To enhance selectivity:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of Boc anhydride to favor mono-protection.[2]
-
Choice of Base: A mild base like sodium bicarbonate is often sufficient. Stronger bases can promote O-acylation. The reaction can even proceed without an added base, as the tert-butoxide byproduct can act as a base.[1]
-
Avoid Catalysts like DMAP: While DMAP accelerates the reaction, it can also increase the likelihood of side reactions, including O-acylation.[2][3][4]
Q3: My reaction is incomplete, what are the possible causes?
A3: Incomplete reactions can be due to several factors:
-
Insufficient Reagents: Ensure that at least a stoichiometric amount of Boc anhydride is used.
-
Poorly Nucleophilic Amine: While the amine in phenylglycinol is generally reactive, factors like solvent choice can affect its nucleophilicity.
-
Low Temperature: While room temperature is often sufficient, gentle heating (e.g., to 40°C) can sometimes be necessary to drive the reaction to completion.[5]
Q4: How can I remove unreacted Boc anhydride from my product?
A4: Unreacted Boc anhydride can often be removed during the aqueous work-up. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, can help to hydrolyze the remaining anhydride. If it persists, purification by flash chromatography is typically effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired N-Boc-phenylglycinol | - Incomplete reaction. - Formation of significant side products (O-Boc, di-Boc). - Product loss during work-up or purification. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize reaction conditions to improve selectivity (see FAQs and Experimental Protocols). - Use a milder work-up procedure. - Optimize purification method (see Purification Protocol). |
| Presence of O-Boc-phenylglycinol side product | - Use of a strong base or DMAP catalyst. - High reaction temperature. - Prolonged reaction time. | - Switch to a milder base (e.g., NaHCO₃). - Avoid using DMAP. - Run the reaction at room temperature or 0°C. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of N,O-di-Boc-phenylglycinol | - Large excess of Boc anhydride. - Use of a strong base and/or DMAP. | - Use a controlled amount of Boc anhydride (1.0-1.1 equivalents). - Use a mild base and avoid DMAP. |
| Difficulty in purifying N-Boc-phenylglycinol | - Similar polarity of side products. | - Utilize flash column chromatography with a carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). - Consider recrystallization if the product is a solid. |
Data Presentation
The following table summarizes the effect of different reaction conditions on the Boc protection of an amino alcohol, illustrating the trade-offs between reaction rate and selectivity.
| Conditions | Base | Catalyst | Temperature | Typical Outcome for Amino Alcohols |
| Standard | NaHCO₃ | None | Room Temp | Good selectivity for N-protection, moderate reaction time. |
| Accelerated | Triethylamine (TEA) | DMAP (catalytic) | Room Temp | Faster reaction, but increased risk of O-Boc and di-Boc formation.[2][3] |
| Mild | None | None | 0°C to Room Temp | High selectivity for N-protection, but may require longer reaction times.[1] |
| Forced | Strong Base (e.g., NaOH) | DMAP | 40°C | High conversion, but likely to yield a mixture of products.[5] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of Phenylglycinol
This protocol is designed to favor the formation of the N-Boc protected product.
-
Dissolution: Dissolve phenylglycinol (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (1.5-2.0 equivalents).
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of N-Boc-phenylglycinol
This protocol outlines a general procedure for the purification of N-Boc-phenylglycinol from common side products.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as 10% ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar di-Boc and O-Boc side products are expected to elute before the more polar N-Boc-phenylglycinol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc-phenylglycinol.
Visualizations
Caption: Experimental workflow for the selective N-Boc protection of phenylglycinol.
References
Technical Support Center: Optimization of Reaction Conditions for BOC-D-Phenylglycinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of BOC-D-Phenylglycinol. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the reaction of D-Phenylglycinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction proceeds via nucleophilic attack of the amino group of D-Phenylglycinol on one of the carbonyl carbons of Boc₂O.
Q2: Why is the choice of base important in this reaction?
A2: The base plays a crucial role in deprotonating the amino group of D-Phenylglycinol, thereby increasing its nucleophilicity. Additionally, the base neutralizes the acidic byproducts formed during the reaction. The choice of base can influence the reaction rate and minimize side reactions. Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A potential side reaction is the formation of an oxazolidinone derivative, especially if the reaction is carried out under harsh conditions. This occurs through the intramolecular cyclization of the initially formed carbamate with the neighboring hydroxyl group. Over-bocylation (protection of both the amine and the hydroxyl group) can also occur, though it is less common due to the higher nucleophilicity of the amine compared to the alcohol.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (D-Phenylglycinol) and the product (this compound). The spots can be visualized using a UV lamp or by staining with a suitable reagent like ninhydrin (which will stain the primary amine of the starting material).
Q5: What is the typical purity of commercially available this compound?
A5: Commercially available this compound typically has a purity of ≥ 99%, as determined by HPLC.[]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of Boc₂O or base. 4. Product loss during workup and purification. | 1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. For most standard procedures, the reaction is run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be attempted, but be mindful of potential side reactions. 3. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Ensure at least one equivalent of base is used. 4. During the aqueous workup, ensure the pH is appropriately adjusted to maximize product extraction into the organic phase. Be careful during solvent removal and purification steps. |
| Presence of Unreacted D-Phenylglycinol | 1. Insufficient reaction time. 2. Inactive Boc₂O. 3. Inefficient stirring. | 1. Continue stirring the reaction mixture and monitor by TLC. 2. Use fresh, high-quality Boc₂O. 3. Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents. |
| Formation of Multiple Products (Visible on TLC) | 1. Formation of oxazolidinone byproduct. 2. O-Boc protection (on the hydroxyl group). 3. Impurities in the starting material. | 1. Use milder reaction conditions (e.g., lower temperature, weaker base like NaHCO₃). 2. The amine is significantly more nucleophilic than the alcohol, so this is less likely but possible. Using stoichiometric amounts of Boc₂O can minimize this. 3. Ensure the purity of the starting D-Phenylglycinol. |
| Difficulty in Product Crystallization/Isolation | 1. Presence of residual solvents (e.g., tert-butanol). 2. Oily product due to impurities. | 1. After removing the solvent under reduced pressure, co-evaporate the residue with a suitable solvent like toluene to azeotropically remove residual tert-butanol. 2. Purify the crude product by flash column chromatography before attempting crystallization. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of different solvents and bases on the yield of this compound. These are representative data based on typical outcomes for BOC protection of amino alcohols.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 4 | 92 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 25 | 6 | 88 |
| 3 | 1,4-Dioxane/Water (1:1) | Sodium Bicarbonate (NaHCO₃) | 25 | 12 | 95 |
| 4 | Acetonitrile (ACN) | 4-Dimethylaminopyridine (DMAP) | 25 | 2 | 90 |
| 5 | Dichloromethane (DCM) | Sodium Hydroxide (1M aq.) | 0-25 | 3 | 85 |
Note: Yields are isolated yields after purification.
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is adapted from standard procedures for the BOC protection of amino alcohols.
Materials:
-
D-Phenylglycinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Phenylglycinol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x volume of DCM).
-
Wash with saturated aqueous NaHCO₃ solution (2 x volume of DCM).
-
Wash with brine (1 x volume of DCM).
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound as a white solid.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway
Caption: Simplified reaction pathway for the synthesis of this compound.
References
Methods for removing the Boc protecting group from a final compound
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of the tert-butyloxycarbonyl (Boc) protecting group from a final compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for acidic Boc deprotection?
The removal of the Boc group is an acid-catalyzed process. The reaction begins with the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to produce the free amine as an ammonium salt.[1][2][3][4][5][6][7][8]
Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?
Incomplete deprotection is a common issue. Several factors could be responsible:
-
Insufficient Acid Strength or Concentration: The Boc group's removal depends on acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[9]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal. While many deprotections occur at room temperature, some substrates may need longer reaction times or gentle heating.[9]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can sterically hinder the acid's approach, slowing down the reaction.[9]
-
Solvent Issues: The choice of solvent is critical. It must fully solvate both the substrate and the acid. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[9]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[9]
-
Extend the reaction time and monitor progress using TLC, LC-MS, or NMR.[9]
-
Consider a stronger acid system, like 4M HCl in 1,4-dioxane.[9]
-
Ensure the chosen solvent provides good solubility for your compound.[9]
Q3: I'm observing unexpected side products after deprotection. What could be the cause?
The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the acidic cleavage of the Boc group.[2][10][11] Electron-rich functional groups, such as the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine, are particularly susceptible to tert-butylation.[11]
Solution: Use of Scavengers
Scavengers are reagents that trap the tert-butyl cation, preventing it from reacting with your desired product.[2][11] Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): Highly effective for protecting tryptophan and methionine residues.[11]
-
Thioanisole: Often used to protect methionine.[11]
-
Anisole: A general scavenger for various nucleophilic residues.[11]
-
1,2-Ethanediol (EDT): Effective for preventing side reactions with tryptophan.[11]
-
Water: Can also act as a scavenger.[11]
Q4: Are there milder alternatives to TFA for Boc deprotection?
Yes, several milder acidic conditions can be used, which are particularly useful for substrates with other acid-sensitive functional groups.[12] These include:
-
4M HCl in 1,4-dioxane[12]
-
1M HCl in ethyl acetate[12]
-
Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2[12]
-
Oxalyl chloride in methanol has been reported as a mild method for deprotecting N-Boc groups on a variety of substrates.[14][15]
Q5: Can the Boc group be removed without using acid?
Yes, thermal deprotection is a catalyst-free alternative. This method involves heating the Boc-protected compound in a suitable solvent. However, it often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[12][16]
Troubleshooting Guide: Summary of Common Issues
| Issue | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Presence of starting material after reaction. Low yield of the desired amine. | Insufficient acid strength/concentration. Inadequate reaction time/temperature. Steric hindrance. Poor solvent choice. | Increase acid concentration. Extend reaction time. Increase temperature. Use a stronger acid system (e.g., 4M HCl in dioxane). Ensure complete dissolution of the substrate. |
| Side Product Formation (Alkylation) | Presence of unexpected products with an additional tert-butyl group. | Reaction of the generated tert-butyl cation with nucleophilic functional groups (e.g., Trp, Met, Tyr). | Add scavengers to the reaction mixture (e.g., TIPS, anisole, thioanisole, water).[11] |
| Substrate Degradation | Low yield of desired product and presence of multiple unidentifiable side products. | Substrate contains other acid-labile functional groups. | Use milder deprotection conditions (e.g., 4M HCl in dioxane, aqueous phosphoric acid, Lewis acids).[12] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This is a standard method for Boc removal.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane - TIPS), if needed
-
Toluene (for removal of residual TFA)
-
Saturated aqueous sodium bicarbonate (for neutralization, optional)
Procedure:
-
Dissolve the Boc-protected compound in DCM (to a concentration of 0.1-0.2 M).[9]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (typically 20-50% v/v).[9] If required, add a scavenger (e.g., 2.5-5% v/v TIPS).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to help remove residual TFA.[9]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is often considered milder than TFA-based protocols.[12]
Materials:
-
Boc-protected compound
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if needed for dissolution)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[12]
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[2][12]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[2][12]
Visual Guides
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. genscript.com [genscript.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Protection and Deprotection [pt.bzchemicals.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Stereoselectivity in Reactions Using BOC-D-Phenylglycinol
Welcome to the technical support center for asymmetric synthesis utilizing BOC-D-Phenylglycinol as a chiral auxiliary. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help researchers, scientists, and drug development professionals overcome challenges related to low stereoselectivity in their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during asymmetric synthesis with this compound derived auxiliaries.
Q1: My diastereoselectivity is low. What are the most common factors I should investigate?
A1: Low diastereoselectivity is a frequent challenge in asymmetric synthesis. The primary factors to investigate are the reaction temperature, the choice of solvent, the base used for enolate formation, and the Lewis acid employed (in reactions like aldol additions). The inherent structure of your substrate and electrophile also plays a crucial role.[1][2] A systematic approach to optimizing these parameters is the most effective strategy.
A logical workflow for troubleshooting this issue is outlined below.
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.
Q2: How does reaction temperature affect the diastereomeric ratio (d.r.)?
A2: Lowering the reaction temperature is often the first and most effective step to improve diastereoselectivity. Reactions under kinetic control are more selective at lower temperatures because the substrate is directed through the transition state with the lowest activation energy.[2] Conversely, higher temperatures can provide enough energy to overcome the small differences in activation energies between the pathways leading to different diastereomers, resulting in a poorer d.r. For many enolate alkylations, moving from -40°C to -78°C or even -100°C can dramatically improve the outcome.
Table 1: Illustrative Effect of Temperature on Diastereoselectivity for an Alkylation Reaction
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 0 | 70:30 |
| 2 | -40 | 85:15 |
| 3 | -78 | >95:5 |
| 4 | -100 | >99:1 |
| Note: Data is illustrative for a typical alkylation of an N-acyl phenylglycinol-derived oxazolidinone. |
Q3: Which solvent should I use for my reaction?
A3: The choice of solvent can significantly impact stereoselectivity by influencing the aggregation state and solvation of the enolate, which in turn affects the transition state geometry.[3] Tetrahydrofuran (THF) is a common choice for lithium and sodium enolates due to its good solvating properties at low temperatures. However, less coordinating solvents like toluene or dichloromethane (DCM) can sometimes enhance selectivity, particularly in Lewis acid-mediated reactions where solvent competition for coordination to the Lewis acid can be a factor. It is advisable to screen a few solvents to find the optimal one for your specific substrate and reaction.[4]
Table 2: Illustrative Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Base | Alkylating Agent | d.r. |
| 1 | THF | NaHMDS | Benzyl bromide | 95:5 |
| 2 | Toluene | NaHMDS | Benzyl bromide | 90:10 |
| 3 | Diethyl Ether | NaHMDS | Benzyl bromide | 92:8 |
| Note: Data is illustrative and highly dependent on the specific reaction. |
Q4: I am performing an aldol reaction. How does the choice of enolate (Lithium vs. Boron) and Lewis acid affect the outcome?
A4: The choice of enolate and Lewis acid is critical for controlling stereoselectivity in aldol reactions, primarily through chelation vs. non-chelation controlled transition states.[5][6]
-
Boron Enolates (e.g., with Bu₂BOTf/DIPEA): These typically form a highly organized, six-membered chair-like Zimmerman-Traxler transition state.[5][7] For N-acyl oxazolidinones derived from amino alcohols, this reliably leads to the formation of the (Z)-enolate, which then yields the syn-aldol product with very high diastereoselectivity.[5][8] The bulky phenyl group on the phenylglycinol auxiliary effectively blocks one face of the enolate, directing the aldehyde to the opposite face.
-
Titanium Enolates (e.g., with TiCl₄/DIPEA): Titanium(IV) is a strong Lewis acid capable of chelation.[9] In the presence of TiCl₄, the enolate can form a rigid, chelated transition state involving the carbonyl oxygen of the N-acyl group and the oxazolidinone oxygen. This chelation can enforce a specific conformation that leads to high diastereoselectivity, often favoring the syn product as well.[10][11][12]
The general principle of chelation versus non-chelation control is depicted below.
Caption: Comparison of chelation and non-chelation controlled transition states in aldol reactions.
Q5: I had good diastereoselectivity in my reaction, but it decreased after cleaving the auxiliary. What could be the cause?
A5: A decrease in stereochemical purity after auxiliary removal is often due to epimerization of the newly formed stereocenter, especially if it is alpha to a carbonyl group.[1][2] This occurs if the cleavage conditions are too harsh (e.g., strongly basic, high temperature, or prolonged reaction times), which can lead to the formation of a planar enol or enolate intermediate that can be protonated from either face, thus scrambling the stereocenter.[13][14]
To minimize epimerization:
-
Use Milder Reagents: For reductive cleavage to an alcohol, consider using lithium borohydride (LiBH₄) instead of the more reactive lithium aluminum hydride (LiAlH₄).[1]
-
Low Temperatures: Perform the cleavage at the lowest effective temperature (e.g., 0°C or below).[13]
-
Control Stoichiometry and Time: Use a minimal excess of the cleavage reagent and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.[1]
-
Careful Work-up: Ensure the quenching and work-up procedures are also performed at low temperatures and avoid prolonged exposure to acidic or basic conditions.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound as a chiral auxiliary. Optimization for specific substrates is recommended.
Protocol 1: Synthesis of N-Acyl-(4R)-phenyl-1,3-oxazolidin-2-one
This protocol first describes the formation of the oxazolidinone ring from this compound, followed by N-acylation.
-
Oxazolidinone Formation (adapted from patent literature): [15]
-
Reduce N-Boc-D-phenylglycinol with a borane reagent (e.g., BH₃·THF) according to standard procedures to remove the Boc group and yield (R)-phenylglycinol.
-
To a solution of (R)-phenylglycinol (1.0 eq) in an appropriate solvent (e.g., THF), add a base such as potassium tert-butoxide (1.1 eq) at room temperature.
-
Add a carbonyl source (e.g., diethyl carbonate) and heat the reaction to reflux until completion (monitor by TLC).
-
After work-up and purification (e.g., crystallization or column chromatography), (4R)-4-phenyl-1,3-oxazolidin-2-one is obtained.
-
-
N-Acylation:
-
Dissolve (4R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (approx. 0.2 M) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise.
-
Stir at -78°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Diastereoselective Alkylation of N-Acyl-(4R)-phenyl-1,3-oxazolidin-2-one
This protocol is adapted from standard procedures for Evans-type auxiliaries.[16]
-
Enolate Formation and Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78°C to form the (Z)-enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78°C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78°C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.[17]
-
Protocol 3: Chiral Auxiliary Cleavage
The auxiliary can be cleaved to yield various functional groups without epimerization if mild conditions are used.[1][16]
A. Reductive Cleavage to a Chiral Alcohol:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add lithium borohydride (LiBH₄) (1.5 eq) portion-wise.
-
Stir at 0°C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction at 0°C by the slow, dropwise addition of 1 M NaOH, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate), and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the desired alcohol and the recovered chiral auxiliary by column chromatography.
B. Hydrolytic Cleavage to a Chiral Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH) (2.0 eq, e.g., 0.8 M solution).
-
Stir vigorously at 0°C for 1-4 hours until the reaction is complete (TLC).
-
Quench at 0°C by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract the carboxylic acid with ethyl acetate.
-
To recover the auxiliary, make the aqueous layer basic (pH ~11) with 1 M NaOH and extract with dichloromethane.[13]
Protocol 4: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (d.r.) can often be determined by integration of well-resolved signals in the ¹H NMR spectrum of the product mixture.[18][19]
-
Sample Preparation: Prepare a standard NMR sample of the crude or purified reaction product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Analysis:
-
Identify a proton signal that is well-resolved for both diastereomers. Protons alpha to the carbonyl group or on the chiral auxiliary itself are often good candidates.[17]
-
Carefully integrate the area of the corresponding signal for each diastereomer.
-
The diastereomeric ratio is the ratio of these integrated areas.
-
Caption: Workflow for determining diastereomeric ratio using ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
BOC-D-Phenylglycinol stability, storage, and handling procedures
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of BOC-D-Phenylglycinol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound in a sealed container in a cool, dry place.[1] Specific temperature ranges of 2-8°C are often cited.[][3]
Q2: Is this compound stable at room temperature?
A2: this compound is stable under normal conditions.[4] While refrigerated storage is recommended for the long term, some suppliers indicate that it can be shipped at room temperature, suggesting short-term stability at ambient temperatures.[1] However, for maintaining optimal purity, adherence to the recommended 2-8°C storage is advised.[][3]
Q3: What are the signs of decomposition of this compound?
A3: Visual signs of decomposition can include a change in color from its typical white to off-white appearance or a change in its crystalline form.[] Chemical decomposition under thermal stress can lead to the release of hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored or handled with strong oxidizing agents.[4][5]
Q5: How should I handle this compound in the laboratory?
A5: Handle this compound in a well-ventilated area.[4][5] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Avoid breathing in the dust and prevent contact with skin and eyes.[4] After handling, wash your hands thoroughly.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Reagent degradation due to improper storage. | Verify the storage conditions of your this compound. If it has been stored improperly (e.g., at high temperatures or exposed to moisture), consider using a fresh batch. |
| Incompatibility with other reagents. | Review all reagents in your reaction for known incompatibilities. This compound is incompatible with strong oxidizing agents.[4][5] | |
| Physical appearance has changed (e.g., color) | Decomposition. | Discontinue use of the reagent and procure a new batch. Ensure the new batch is stored under the recommended conditions. |
| Difficulty in dissolving the compound | Low solubility in the chosen solvent. | For increased solubility, you can try warming the solution to 37°C and using an ultrasonic bath.[1] |
Storage and Stability Data Summary
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | 2-8°C | [][3] |
| Short-Term Storage | Room temperature is acceptable for shipping. | [1] |
| Stock Solution Storage | Below -20°C for several months. | [1] |
| Container | Keep container tightly closed. | [4][5] |
| Atmosphere | Store in a dry, well-ventilated area.[4][5] One source notes it as "air sensitive".[4] | |
| Incompatibilities | Strong oxidizing agents. | [4][5] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [4][5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- C18 HPLC column
- HPLC system with UV detector
2. Standard Preparation:
- Accurately weigh and dissolve a known amount of a this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.
- Prepare a series of dilutions from the stock solution to create a calibration curve.
3. Sample Preparation:
- Accurately weigh and dissolve a sample of the this compound being tested in the same solvent as the standard to a similar concentration.
4. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable ratio of A:B, and gradually increase the percentage of B over a set time.
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 220 nm)
- Injection Volume: 10 µL
5. Analysis:
- Inject the standards and the sample.
- Compare the retention time of the major peak in the sample chromatogram to that of the reference standard.
- Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Recommended handling procedures for this compound.
References
How to improve the solubility of BOC-D-Phenylglycinol in reaction solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of BOC-D-Phenylglycinol in common reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, also known as (R)-(-)-2-(Boc-amino)-2-phenylethanol, is a chiral building block widely used in the synthesis of pharmaceuticals and other complex organic molecules.[][2][3] Its solubility in reaction solvents is crucial for achieving homogeneous reaction conditions, which can significantly impact reaction rates, yields, and the purity of the final product. Poor solubility can lead to difficulties in handling, inaccurate stoichiometry, and challenges in purification.
Q2: In which common organic solvents is this compound expected to have good solubility?
A2: Based on Hansen Solubility Parameter (HSP) calculations, this compound is predicted to have better solubility in polar aprotic and some polar protic solvents. Solvents with similar HSP values to this compound are more likely to be effective. The following table provides estimated solubility based on the calculated Hansen Solubility Parameter distance (Ra). A smaller Ra value suggests better solubility.
Disclaimer: The following solubility data is an estimation based on theoretical calculations and should be confirmed experimentally.
| Solvent | Hansen Dispersion (δD) | Hansen Polar (δP) | Hansen H-Bond (δH) | Hansen Distance (Ra) | Estimated Solubility |
| This compound (Calculated) | 18.4 | 6.5 | 10.5 | - | - |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.3 | High |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.9 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.2 | Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.8 | Good |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 5.0 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.3 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 6.5 | Moderate to Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 9.8 | Moderate to Low |
| Methanol | 14.7 | 12.3 | 22.3 | 13.2 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 9.8 | Very Low |
Q3: My this compound is not dissolving in the chosen reaction solvent. What can I do?
A3: If you are experiencing solubility issues, consider the troubleshooting guide below. The general principle is to modify the solvent system or reaction conditions to better match the solubility characteristics of this compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Caption: A step-by-step guide to troubleshoot solubility issues.
Experimental Protocols
Protocol 1: Experimental Determination of this compound Solubility
This protocol outlines a general method for quantitatively determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or shaker
-
Constant temperature bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 100 mg in 2 mL of solvent).
-
Seal the vial and place it in a constant temperature bath on a magnetic stirrer or shaker.
-
Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of your instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or other analytical method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol 2: Improving Solubility using a Co-solvent System
This protocol describes how to use a co-solvent to enhance the solubility of this compound.
Materials:
-
This compound
-
Primary reaction solvent (poor solvent)
-
Co-solvent (good solvent, e.g., THF or DMF)
-
Reaction vessel
Procedure:
-
Determine the appropriate co-solvent: Based on the solubility table, choose a co-solvent in which this compound is highly soluble.
-
Method A: Direct Addition:
-
To the suspension of this compound in the primary solvent, add the co-solvent dropwise with stirring until the solid dissolves.
-
Start with a small percentage, typically 5-10% (v/v) of the total solvent volume.
-
-
Method B: Pre-dissolution:
-
Dissolve the required amount of this compound in a minimal amount of the co-solvent.
-
Slowly add this solution to the primary reaction solvent with good stirring.
-
Note: Ensure the chosen co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Solvent Selection Logic
The choice of an appropriate solvent is governed by the principle of "like dissolves like." This can be quantified using Hansen Solubility Parameters (HSP), which break down the cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP of the solute and the solvent indicates a higher likelihood of dissolution.
Caption: The logical workflow for selecting an appropriate solvent.
By utilizing the information and protocols provided in this technical support center, researchers can effectively address and overcome solubility challenges encountered when working with this compound.
References
Technical Support Center: Purification of BOC-D-Phenylglycinol and its Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of BOC-D-Phenylglycinol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization is often preferred for its simplicity and potential to yield high-purity crystalline solids, especially if the crude product is already relatively clean. Flash chromatography is used for purifying oils or complex mixtures containing impurities with similar polarities to the product.
Q2: What typical impurities might I encounter after synthesis?
A2: Common impurities include unreacted starting materials like D-phenylglycinol, excess Boc-anhydride ((Boc)₂O), and di-tert-butyl dicarbonate byproducts.[1][2] Additionally, you may find di-BOC protected derivatives where the hydroxyl group has also reacted, or byproducts from side reactions.[3]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to off-white powder or crystalline solid.[] Its melting point is reported in the range of 137-139 °C. A lower or broader melting range often indicates the presence of impurities.
Q4: Can I use an acid/base extraction to purify my product?
A4: An acid/base extraction is generally not recommended for this compound itself. The BOC protecting group is acid-labile and can be cleaved under strong acidic conditions.[5][6] However, a mild basic wash (e.g., with aqueous sodium bicarbonate) can be used during the workup to remove acidic impurities, and a water wash can help remove any unreacted, water-soluble starting amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: The Product "Oils Out" or Fails to Crystallize
Symptoms:
-
After dissolving the crude product in a hot solvent and allowing it to cool, a liquid/oily layer separates instead of solid crystals.
-
The solution becomes supersaturated, but no crystals form, even after prolonged cooling.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out.[7] Solution: Attempt to purify a small sample via flash column chromatography first to obtain a purer solid that can be used as seed crystals. |
| Inappropriate Solvent System | The solvent may be too good a solvent (product remains soluble even when cool) or too poor (product crashes out too quickly). Solution: Select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] For BOC-protected amino alcohols, common systems include ethyl acetate/hexanes, diethyl ether/hexanes, or ethanol/water.[9][10] |
| Supersaturation is Too High | Cooling the solution too rapidly can lead to a high level of supersaturation, favoring oil formation over ordered crystal growth.[7][11] Solution: Slow down the cooling process. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[7] |
| Lack of Nucleation Sites | Crystallization requires a point to initiate. Solution: 1. Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] 2. Seed: Add a tiny crystal of pure product to the cooled solution to induce crystallization.[11][12] |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
The amount of recovered crystalline product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Too Much Solvent Used | Using an excessive amount of solvent will cause a significant portion of the product to remain in the mother liquor upon cooling.[7] Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've added too much, carefully evaporate some solvent and attempt the cooling process again.[7] |
| Premature Filtration | Filtering the crystals before crystallization is complete. Solution: Ensure the flask has been cooled for an adequate amount of time. Check the mother liquor for remaining product by evaporating a small sample; if significant residue remains, further cooling or concentration may be necessary.[7] |
| Product is Moderately Soluble at Low Temperature | The chosen solvent may still dissolve a considerable amount of product even at low temperatures. Solution: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop. Alternatively, re-evaluate the solvent system for one with lower solubility at cold temperatures.[11] |
Issue 3: Poor Separation During Column Chromatography
Symptoms:
-
The desired product co-elutes with impurities, resulting in impure fractions.
-
The product appears as a long streak rather than a tight band on the column.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Eluent Polarity | The solvent system is either too polar (everything comes off the column quickly) or not polar enough (product won't move). Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product. A common eluent system for BOC-protected amino alcohols is a gradient of ethyl acetate in hexanes. |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of silica gel. Solution: Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). |
| Poor Sample Loading Technique | Loading the sample in a large volume of strong solvent can cause band broadening. Solution: Dissolve the crude material in a minimal amount of the eluent or a less polar solvent. For solids, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | [13] |
| Molecular Weight | 237.29 g/mol | [14] |
| Appearance | White to off-white powder/crystal | [][15] |
| Melting Point | 137-139 °C | |
| Purity (Typical) | ≥ 99% (HPLC) | [] |
| Optical Rotation [α]D | -38° (c=1 in chloroform) | |
| Storage Temperature | 2-8 °C | [] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Anti-Solvent Addition: While the solution is still warm, slowly add hexanes until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is 20-30% Ethyl Acetate in Hexanes. The target Rf for the product should be around 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Visualizations
Workflow & Decision Diagrams
Caption: General workflow from synthesis to purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. Boc Protected Compounds [pt.bzchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. scbt.com [scbt.com]
- 14. (+)-N-Boc-L-α-phenylglycinol 99% | 117049-14-6 [sigmaaldrich.com]
- 15. N-(tert-Butoxycarbonyl)-D-2-phenylglycinol | 102089-74-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Chiral Auxiliary Recycling Strategies
Welcome to the technical support center for the recovery and recycling of chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the recycling of these valuable reagents. Below you will find frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to enhance the efficiency and sustainability of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is recycling the chiral auxiliary important?
A1: Many chiral auxiliaries are expensive, complex molecules. Recycling them is crucial for improving the overall cost-effectiveness and atom economy of a synthesis, particularly in large-scale production and drug development.[1] Efficient recovery and reuse significantly reduce chemical waste and the environmental impact of the process.
Q2: What are the general steps involved in recycling a chiral auxiliary?
A2: A typical recycling process involves three main stages:
-
Cleavage: The covalent bond between the chiral auxiliary and the substrate is selectively broken to release the desired product.[1]
-
Separation: The liberated auxiliary is separated from the product and other reaction components.
-
Purification: The recovered auxiliary is purified to ensure it is free of contaminants before being reused in subsequent reactions.
Q3: Can I reuse a recovered chiral auxiliary immediately?
A3: It is critical to assess the purity of the recovered auxiliary before reuse. Impurities can negatively impact the stereoselectivity and yield of future reactions. Techniques such as NMR spectroscopy, HPLC, and melting point analysis should be used to confirm the purity and integrity of the recycled auxiliary. For example, Oppolzer's sultam has been recovered in 71–79% crude yield and then recrystallized to >99% purity before reuse.[2]
Q4: What is the difference between exocyclic and endocyclic cleavage for oxazolidinone auxiliaries?
A4: Exocyclic cleavage is the desired pathway where the N-acyl bond is broken, releasing your product and leaving the auxiliary's ring structure intact for recovery.[3] Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, leading to the loss of the recoverable auxiliary.[3] The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[3]
Q5: Are there automated methods for recycling chiral auxiliaries?
A5: Yes, continuous flow chemistry offers a powerful platform for automating the entire process of reaction, separation, and auxiliary recycling.[2][4] This approach can significantly reduce reaction times and manual handling, and allows the auxiliary to be fed directly back into the start of the process, effectively making the stoichiometric auxiliary behave like a catalyst.[2][4][5]
Troubleshooting Guides
Issue 1: Low Recovery Yield of the Chiral Auxiliary
| Potential Cause | Troubleshooting Steps |
| Incomplete Cleavage Reaction | Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. If the reaction stalls, consider increasing the reaction time, temperature, or using a more potent cleavage reagent.[6] |
| Degradation of the Auxiliary | Harsh cleavage conditions (e.g., strong acid/base, high temperatures) can degrade the auxiliary. Use the mildest effective conditions. For instance, with Evans auxiliaries, lithium hydroperoxide (LiOOH) is often preferred over LiOH to prevent ring opening. |
| Formation of Emulsions During Workup | Emulsions can trap the auxiliary, leading to poor phase separation. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.[3] |
| Sub-optimal Extraction | Ensure the pH of the aqueous layer is optimal for the auxiliary's state (neutral for extraction into organic solvent). Perform multiple extractions with an appropriate solvent to maximize recovery. For example, to recover a basic auxiliary like pseudoephedrine, the aqueous layer should be made basic before extraction. |
Issue 2: Co-elution of Product and Auxiliary During Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity | The product and auxiliary may have similar polarities, making separation by standard column chromatography difficult.[3] |
| Optimize Chromatography: Systematically screen different solvent systems (e.g., varying ratios of heptane/ethyl acetate, dichloromethane/methanol) to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Acid-Base Extraction: This is often the most effective method. Convert the desired product into a salt to move it into the aqueous phase, leaving the neutral auxiliary in the organic phase (or vice versa). For example, a carboxylic acid product can be deprotonated with a base, while the neutral (+)-neomenthol auxiliary is extracted with a non-polar solvent like hexanes.[6] | |
| Derivatization: Temporarily converting the product to a derivative with a different polarity (e.g., esterification of a carboxylic acid) can facilitate separation.[3] The original functionality can be restored after the separation is complete. |
Issue 3: Loss of Stereochemical Purity (Epimerization) in the Product
| Potential Cause | Troubleshooting Steps |
| Basic Conditions | If the newly formed stereocenter is adjacent to an acidic proton (e.g., α- to a carbonyl), basic conditions used for cleavage can cause epimerization via enolate formation.[6] |
| Lower the Temperature: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature).[6] | |
| Use Milder Reagents: Employ less basic or non-basic cleavage methods. For example, reductive cleavage with LiBH₄ or transesterification may be viable alternatives to strong base hydrolysis. | |
| Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to epimerizing conditions. |
Data Presentation: Chiral Auxiliary Recovery Yields
The following table summarizes typical recovery yields for common chiral auxiliaries under various cleavage and recovery conditions. Note that yields are highly dependent on the specific substrate and experimental execution.
| Chiral Auxiliary | Cleavage Method | Product Type | Typical Recovery Yield (%) | Purity Notes |
| Evans Oxazolidinones | LiOH / H₂O₂ | Carboxylic Acid | 76 - 98% | High purity after extraction/crystallization. |
| Evans Oxazolidinones | LiBH₄ | Primary Alcohol | ≥85% | Recovered by chromatography. |
| Oppolzer's Sultam | Methanolysis (NaOMe) | Methyl Ester | 71 - 79% (crude) | Can be recrystallized to >99% purity.[2] |
| Pseudoephedrine Amide | Acidic Hydrolysis (H₂SO₄) | Carboxylic Acid | "Excellent" | Recovered by simple extractive workup.[7] |
| Pseudoephedrine Amide | Organolithium Addition | Ketone | High | Recovered after workup. |
| (+)-Neomenthol Ester | Basic Hydrolysis (LiOH) | Carboxylic Acid | High | Recovered by acid-base extraction.[6] |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | LiOH / H₂O₂ | β-Hydroxy Acid | 80 - 85% | Good recovery after standard workup.[8] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an Evans N-Acyl Oxazolidinone and Auxiliary Recovery
This protocol describes the cleavage of an N-acyl oxazolidinone to yield a carboxylic acid and the subsequent recovery of the chiral auxiliary.
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (1 M HCl)
-
Sodium hydroxide (1 M NaOH)
-
Ethyl acetate (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add hydrogen peroxide (4.0 equiv) to the cooled solution, followed by the dropwise addition of an aqueous solution of LiOH·H₂O (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 4.0 equiv) at 0 °C. Stir for 20 minutes.
-
Product Isolation:
-
Remove most of the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.[3]
-
Extract the aqueous layer three times with ethyl acetate. The combined organic layers contain the carboxylic acid product.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by chromatography or crystallization.
-
-
Auxiliary Recovery:
-
Take the aqueous layer from the previous step and make it basic (pH ~10-11) with 1 M NaOH.[3]
-
Extract the basic aqueous layer three times with ethyl acetate (or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the chiral auxiliary.
-
Assess the purity of the recovered auxiliary and recrystallize if necessary.
-
Protocol 2: Reductive Cleavage of a Pseudoephedrine Amide and Auxiliary Recovery
This protocol describes the cleavage of an α-substituted pseudoephedrine amide to yield a primary alcohol and the recovery of the pseudoephedrine auxiliary.
Materials:
-
α-substituted pseudoephedrine amide substrate
-
Lithium amidotrihydroborate (LAB) or Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (1 M NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C.
-
Reducing Agent Addition: Add the reducing agent (e.g., LiBH₄, 2.0-3.0 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M NaOH at 0 °C.
-
Workup and Separation:
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. The organic layer contains the desired primary alcohol.
-
The aqueous layer contains the water-soluble pseudoephedrine auxiliary.
-
-
Product Isolation:
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting primary alcohol by flash column chromatography.
-
-
Auxiliary Recovery:
-
The pseudoephedrine can often be recovered from the aqueous layer by extraction after pH adjustment or by other appropriate methods.
-
Visualizations
Caption: General workflow for synthesis, cleavage, and recycling of a chiral auxiliary.
Caption: Decision workflow for separating the chiral auxiliary from the desired product.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of BOC-D-Phenylglycinol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of BOC-D-Phenylglycinol, a critical chiral building block in pharmaceutical development, presents unique challenges when transitioning from laboratory to pilot or production scale. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and frequently asked questions to ensure a smooth and efficient scale-up process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of this compound reactions, providing potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| 1. Incomplete Reaction or Low Yield | - Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients of reactants and base, hindering the reaction. - Poor Solubility: D-Phenylglycinol may have limited solubility in the reaction solvent at larger scales, especially during initial stages. - Incorrect Stoichiometry: Inaccurate measurement of reagents on a larger scale. - Low Reaction Temperature: Inadequate heating or poor heat transfer in a large vessel can slow down the reaction rate. | - Optimize Agitation: Increase stirrer speed or use a different impeller design (e.g., pitched-blade turbine) to improve mixing. Baffles in the reactor can also enhance turbulence. - Solvent System Adjustment: Consider a co-solvent system to improve the solubility of D-Phenylglycinol. For example, a mixture of an organic solvent and water can be effective. - Careful Reagent Addition: Implement a calibrated dosing system for the addition of Di-tert-butyl dicarbonate ((Boc)₂O) and the base. - Monitor and Control Temperature: Use a calibrated temperature probe and ensure the heating jacket of the reactor provides uniform heat distribution. |
| 2. Formation of Impurities (e.g., Di-BOC protected product) | - Excess (Boc)₂O: Using a large excess of the protecting agent can lead to the formation of the di-BOC derivative where the hydroxyl group is also protected. - High Reaction Temperature: Elevated temperatures can sometimes promote side reactions. - Prolonged Reaction Time: Allowing the reaction to proceed for too long after completion can result in byproduct formation. | - Stoichiometric Control: Carefully control the stoichiometry of (Boc)₂O, typically using a slight excess (e.g., 1.05-1.1 equivalents). - Temperature Management: Maintain the reaction temperature within the optimized range. Consider a slow, controlled addition of (Boc)₂O to manage any exotherm. - Reaction Monitoring: Monitor the reaction progress by HPLC or TLC and quench the reaction promptly upon completion. |
| 3. Exothermic Reaction Leading to Poor Control | - Rapid Addition of (Boc)₂O: The reaction of (Boc)₂O with the amine is exothermic. Rapid addition on a large scale can lead to a rapid temperature increase that is difficult to control. | - Controlled Reagent Addition: Add the (Boc)₂O solution portion-wise or via a dosing pump over an extended period. - Efficient Cooling: Ensure the reactor's cooling system is adequate to dissipate the heat generated during the reaction. |
| 4. Difficult Product Isolation and Crystallization | - Oily Product: The crude product may isolate as an oil instead of a solid, making filtration and drying difficult.[1][2] - Supersaturation Issues: On a larger scale, controlling the rate of crystallization can be challenging, potentially leading to the formation of fine particles or an oil. | - Solvent Selection for Crystallization: Use a suitable anti-solvent or a solvent/anti-solvent system to induce crystallization. For BOC-protected amino acids, weakly polar solvents like n-hexane or diethyl ether can be effective.[1][2] - Seeding: Introduce seed crystals of pure this compound to initiate crystallization at a controlled rate.[1][2] - Controlled Cooling: Implement a gradual cooling profile during crystallization to promote the formation of larger, more easily filterable crystals. |
| 5. Batch-to-Batch Inconsistency | - Variability in Raw Material Quality: Differences in the purity or physical form of D-Phenylglycinol or (Boc)₂O. - Inconsistent Process Parameters: Minor variations in temperature, addition rates, or mixing speeds between batches. | - Raw Material Specification: Establish strict specifications for all starting materials and perform quality control checks on each batch. - Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the reaction, work-up, and isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the scale-up of this compound synthesis?
A common and effective solvent system for the BOC protection of amino alcohols is a mixture of an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and water.[3] The aqueous phase, often containing a base like sodium bicarbonate or triethylamine, facilitates the reaction and helps to control the pH. The choice of solvent may need to be optimized based on the specific scale and equipment.
Q2: How can I minimize the formation of the di-BOC impurity?
The formation of the di-BOC impurity, where both the amine and the hydroxyl group are protected, is a common side reaction. To minimize its formation, it is crucial to control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O) to 1.05-1.1 equivalents relative to the D-Phenylglycinol. Additionally, maintaining a moderate reaction temperature and monitoring the reaction to avoid unnecessarily long reaction times can help prevent this side reaction. The inherent higher nucleophilicity of the amine over the alcohol group generally favors the N-BOC product.[4]
Q3: The reaction is highly exothermic. How can I manage the temperature on a large scale?
The reaction between the amine and (Boc)₂O is exothermic and can lead to a rapid temperature increase in a large reactor. To manage this, a slow, controlled addition of the (Boc)₂O solution using a dosing pump is highly recommended. Ensuring the reactor has an efficient cooling system and monitoring the internal temperature in real-time are critical for safety and to prevent side reactions.
Q4: My product is isolating as an oil. How can I induce crystallization?
Obtaining an oily product is a common issue during the work-up of BOC-protected amino acids.[1][2] To induce crystallization, you can try the following:
-
Solvent-Antisolvent Method: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., hexane or heptane) until turbidity is observed.
-
Seeding: Add a small amount of pure, crystalline this compound to the supersaturated solution to initiate crystal growth.[1][2]
-
Trituration: Stir the oil with a poor solvent in which the product is sparingly soluble. This can sometimes induce solidification.
Q5: What are the key process parameters to monitor during scale-up?
For a successful and reproducible scale-up, the following parameters should be closely monitored and controlled:
-
Temperature: Both of the reaction mixture and the heating/cooling jacket.
-
Agitation Rate: To ensure consistent mixing.
-
Reagent Addition Rate: Particularly for the (Boc)₂O solution.
-
pH of the reaction mixture: If an aqueous base is used.
-
Reaction Progress: Through in-process controls (IPCs) like HPLC or TLC.
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Example)
Materials:
-
D-Phenylglycinol: 10.0 g (72.9 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O): 16.7 g (76.5 mmol, 1.05 eq)
-
Triethylamine (TEA): 11.2 mL (80.2 mmol, 1.1 eq)
-
Tetrahydrofuran (THF): 100 mL
-
Water: 50 mL
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-Phenylglycinol in a mixture of THF and water.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
In a separate beaker, dissolve (Boc)₂O in 20 mL of THF.
-
Slowly add the (Boc)₂O solution to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound as a white solid.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters (Illustrative)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| D-Phenylglycinol | 10.0 g | 1.0 kg | Ensure consistent quality and particle size. |
| (Boc)₂O (eq) | 1.05 | 1.05 | Maintain strict stoichiometric control to avoid impurities. |
| Solvent Volume | 150 mL | 15 L | Solvent ratios may need adjustment to manage solubility and viscosity. |
| Addition Time of (Boc)₂O | 30 min | 2-3 hours | Slower addition is critical to manage the exotherm. |
| Reaction Time | 4-6 hours | 6-8 hours | Reaction may be slightly slower due to mass transfer limitations. |
| Typical Yield | 85-95% | 80-90% | Yields may be slightly lower on scale-up due to handling losses. |
| Purity (HPLC) | >99% | >99% | Impurity profile should be carefully monitored. |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common scale-up issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of BOC-D-Phenylglycinol and BOC-L-Phenylglycinol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. BOC-D-Phenylglycinol and BOC-L-Phenylglycinol, two enantiomeric amino alcohols, are versatile chiral building blocks widely employed in the pharmaceutical industry for the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in the selection and application of these valuable chiral synthons.
Core Principles of Reactivity: A Tale of Two Enantiomers
This compound and BOC-L-Phenylglycinol are mirror images of each other, a property known as enantiomerism. This fundamental relationship governs their chemical reactivity. When reacting with achiral reagents, their reactivity is identical, leading to identical products and reaction rates. However, the true utility of these molecules lies in their interactions within a chiral environment, where their reactivity diverges to produce stereochemically distinct products.
As chiral auxiliaries, they are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter. The inherent chirality of the phenylglycinol moiety creates a sterically and electronically biased environment, favoring the approach of a reagent from one face of the molecule over the other. Consequently, the use of this compound will lead to the formation of one enantiomer of the product, while BOC-L-Phenylglycinol will produce the opposite enantiomer.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
Table 1: Diastereoselective Alkylation using Phenylglycinol-Derived Chiral Auxiliaries
| Chiral Auxiliary Derivative | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) | Reference |
| N-acyloxazolidinone from (R)-Phenylglycinol | Benzyl bromide | LiHMDS | THF | -78 | >98% | [1] |
| N-acyloxazolidinone from (R)-Phenylglycinol | Methyl iodide | LiHMDS | THF | -78 | >98% | [1] |
Note: Data for the corresponding reactions with the (S)-Phenylglycinol derivative to produce the opposite enantiomer is expected to yield similarly high diastereoselectivity under optimized conditions.
The high diastereoselectivity observed in these reactions underscores the effectiveness of phenylglycinol-derived auxiliaries in controlling stereochemistry. The choice between the D and L enantiomer is therefore dictated by the desired absolute configuration of the final product.
Application in Drug Development: Synthesis of Elagolix Sodium
A practical example of the application of these chiral building blocks is in the synthesis of pharmaceuticals. For instance, (-)-N-Boc-d-α-phenylglycinol is a key intermediate in the synthesis of Elagolix Sodium, a drug used for the treatment of endometriosis.[2] In this synthesis, the chirality of the phenylglycinol derivative is transferred to the final active pharmaceutical ingredient, highlighting the importance of selecting the correct enantiomer of the starting material.
Experimental Protocols
For researchers looking to employ these chiral auxiliaries, the following are detailed methodologies for key experimental steps.
Protocol 1: Synthesis of a Chiral N-Acyloxazolidinone Auxiliary
This protocol describes the conversion of BOC-Phenylglycinol into an N-acyloxazolidinone, a common intermediate for asymmetric alkylation and aldol reactions.
Materials:
-
This compound or BOC-L-Phenylglycinol
-
Triphosgene
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride (e.g., propionyl chloride)
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Oxazolidinone Formation: To a solution of BOC-Phenylglycinol (1.0 eq) in anhydrous DCM, add pyridine (2.2 eq) and cool to 0 °C. Slowly add a solution of triphosgene (0.4 eq) in DCM. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude oxazolidinone.
-
N-Acylation: Dissolve the crude oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add the desired acyl chloride (1.1 eq) and continue stirring at -78 °C for 1 hour before allowing the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude N-acyloxazolidinone is purified by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of the N-acyloxazolidinone prepared in Protocol 1.
Materials:
-
N-Acyloxazolidinone
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a solution of LiHMDS or NaHMDS (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) and continue to stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
The product is purified by flash column chromatography.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for Asymmetric Synthesis using BOC-Phenylglycinol enantiomers.
Caption: Logical relationship of stereochemical control by enantiomeric auxiliaries.
Conclusion
This compound and BOC-L-Phenylglycinol are highly effective and reliable chiral building blocks for asymmetric synthesis. Their reactivity as enantiomers is fundamentally linked, providing access to opposite enantiomers of a target molecule with high stereocontrol. The choice between the D- and L-form is a strategic decision based on the desired absolute stereochemistry of the final product. The provided protocols and data serve as a valuable resource for researchers in the rational design and execution of stereoselective syntheses.
References
A Comparative Guide to Chiral Auxiliaries: Alternatives to BOC-D-Phenylglycinol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a synthetic route. While BOC-D-Phenylglycinol is a valuable chiral auxiliary, a range of alternatives offer distinct advantages in terms of stereoselectivity, reactivity, cost, and ease of removal for specific applications. This guide provides a comprehensive comparison of prominent chiral auxiliaries—Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine amides—against the backdrop of this compound, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity, ensure high chemical yields, and be readily attached and cleaved without compromising the stereochemical integrity of the final product. The following tables summarize the performance of these auxiliaries in key asymmetric transformations.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries play a crucial role in controlling the formation of new stereocenters.
| Chiral Auxiliary | Substrate (N-Acyl Group) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | N/A | N/A | N/A | Data not readily available in comparative format | Data not readily available in comparative format | [] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 (syn:anti) | 89 | [2][3] |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 (syn:anti) | 85 | [2][3] |
| Oppolzer's Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 | [4] |
Asymmetric Alkylation Reactions
Asymmetric alkylation is a key method for the enantioselective synthesis of α-substituted carbonyl compounds.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | N/A | N/A | N/A | Data not readily available in comparative format | Data not readily available in comparative format | [5] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | Propionyl Imide | Benzyl Bromide | LDA | >99:1 | 95 | [6] |
| (1R,2R)-Pseudoephedrine | Propionamide | Benzyl Bromide | LiCl, LDA | >98:2 | 90 | [7] |
| (1S,2S)-Pseudoephenamine | Propionamide | Benzyl Bromide | LDA | >99:1 | 92 | [8] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and chiral auxiliaries are instrumental in controlling the stereochemistry of the resulting cycloadducts.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound | N/A | N/A | N/A | Data not readily available in comparative format | Data not readily available in comparative format | |
| (-)-8-Phenylmenthol | Acrylate | 5-benzyloxymethylcyclopentadiene | N/A (Thermal) | 90% | High | [6] |
| Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | Et₂AlCl | >98% | 95 | [9] |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | Et₂AlCl | >99:1 (endo:exo) | 81 | [10] |
In-Depth Auxiliary Profiles
Evans' Oxazolidinones
Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective aldol reactions, consistently affording syn-aldol products with high diastereoselectivity.[3] They are also highly effective in asymmetric alkylation and Diels-Alder reactions.[6]
Advantages:
-
Excellent diastereoselectivity in a wide range of reactions.[3]
-
Both enantiomers are readily available from corresponding amino acids.
-
The stereochemical outcome is highly predictable based on the Zimmerman-Traxler model.[3]
Disadvantages:
-
Can be more expensive than other auxiliaries.
-
Cleavage often requires strong reductive or oxidative conditions.
Oppolzer's Camphorsultams
Based on the naturally occurring camphor skeleton, Oppolzer's sultams are particularly effective for asymmetric Diels-Alder reactions due to their rigid bicyclic structure that provides a well-defined steric environment.[9] They also find application in other asymmetric transformations such as aldol and Michael additions.
Advantages:
-
Exceptional diastereoselectivity in Diels-Alder reactions.[9]
-
Highly crystalline, which can facilitate the purification of diastereomeric products.
-
Both enantiomers are commercially available.
Disadvantages:
-
Can be more expensive than other common auxiliaries.
-
The steric bulk may sometimes hinder reactivity.
Pseudoephedrine and Pseudoephenamine Amides
Pseudoephedrine, a readily available and inexpensive chiral starting material, can be used as an effective chiral auxiliary in asymmetric alkylation reactions.[7] Due to regulations surrounding pseudoephedrine, pseudoephenamine has emerged as a practical and versatile alternative that is free from such restrictions and often provides superior stereocontrol, particularly in the formation of quaternary carbon centers.[8]
Advantages:
-
Low cost and ready availability of both enantiomers of pseudoephedrine.
-
Pseudoephenamine is a highly effective and unregulated alternative.[8]
-
The auxiliary can often be removed under mild conditions.
Disadvantages:
-
Regulatory restrictions on pseudoephedrine in some regions.
-
Lower diastereoselectivity in reactions other than alkylations compared to Evans or Oppolzer auxiliaries.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the application of these chiral auxiliaries in asymmetric synthesis.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Simplified mechanism of the Evans asymmetric aldol reaction.
Detailed Experimental Protocols
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
Procedure:
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added triethylamine (1.5 eq). Propionyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated to give the N-propionyl oxazolidinone.
-
Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Dibutylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of DIPEA (1.2 eq). The mixture is stirred for 30 minutes at -78 °C. Isobutyraldehyde (1.5 eq) is then added dropwise, and the reaction is stirred for 2 hours at -78 °C and then allowed to warm to -20 °C over 1 hour.
-
Work-up and Purification: The reaction is quenched with a pH 7 phosphate buffer and methanol. The mixture is concentrated, and the residue is partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by flash column chromatography.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of the N-Acryloyl Sultam: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C is added acryloyl chloride (1.2 eq) dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
-
Diels-Alder Reaction: The N-acryloyl sultam (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A solution of diethylaluminum chloride (1.2 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at -78 °C for 3 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃. The mixture is filtered through Celite, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The diastereomeric excess is determined by chiral HPLC or ¹H NMR analysis. The product is purified by recrystallization or column chromatography.
Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous lithium chloride (LiCl)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C is added propionyl chloride (1.2 eq) dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude amide is purified by recrystallization.
-
Alkylation: A suspension of anhydrous LiCl (6.0 eq) in anhydrous THF is cooled to -78 °C. Diisopropylamine (2.2 eq) is added, followed by the dropwise addition of n-BuLi (2.1 eq). The mixture is stirred for 30 minutes. A solution of the pseudoephedrine propionamide (1.0 eq) in THF is then added slowly, and the mixture is stirred for 1 hour at -78 °C, then warmed to 0 °C for 30 minutes, and finally cooled back to -78 °C. Benzyl bromide (1.5 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis. The product is purified by column chromatography or recrystallization.
Cleavage of Chiral Auxiliaries
Evans' Oxazolidinone (Reductive Cleavage to Aldehyde): The aldol adduct is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The mixture is filtered, and the filtrate is concentrated to yield the chiral diol. The chiral auxiliary can be recovered from the solid.
Oppolzer's Camphorsultam (Hydrolytic Cleavage): The Diels-Alder adduct is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (5.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The chiral auxiliary can be recovered from the aqueous layer.
Pseudoephedrine Amide (Acidic Hydrolysis): The alkylated amide is dissolved in a mixture of dioxane and 9 N sulfuric acid. The solution is heated to 115 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The aqueous layer is basified with NaOH, and the pseudoephedrine auxiliary is extracted with dichloromethane. The initial ether extracts are washed with brine, dried over MgSO₄, and concentrated to yield the enantiomerically enriched carboxylic acid.[8]
Conclusion
The choice of a chiral auxiliary is a critical parameter in the design of an asymmetric synthesis. While this compound has its applications, Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries offer a powerful and versatile toolkit for the modern synthetic chemist. Evans' auxiliaries provide exceptional reliability in aldol reactions, Oppolzer's sultams excel in Diels-Alder cycloadditions, and pseudoephedrine and its derivatives offer a cost-effective and highly efficient solution for asymmetric alkylations. A thorough understanding of the strengths and limitations of each auxiliary, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with high levels of stereochemical control.
References
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to HPLC and GLC Methods for Determining Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical, chemical, and agricultural industries. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. Consequently, robust and reliable methods for separating and quantifying enantiomers are paramount. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), are two of the most powerful and widely used techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
The Principle of Chiral Chromatography
Both HPLC and GLC achieve enantiomeric separation through a process called chiral recognition.[1] This is accomplished by using a chiral stationary phase (CSP), which is a solid support material that has a single enantiomer of a chiral molecule attached to it.[2] As a racemic mixture (a 50:50 mixture of two enantiomers) passes through the chromatographic column, the enantiomers interact with the CSP. These interactions form transient diastereomeric complexes.[1][2]
The key to separation lies in the different stability of these complexes. One enantiomer will form a more stable complex with the CSP, causing it to be retained longer in the column, while the other enantiomer forms a less stable complex and elutes more quickly.[2] This difference in retention time allows for the separation and subsequent quantification of the individual enantiomers. The "three-point interaction model" is a widely accepted mechanism explaining that for effective chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector.[2]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely applicable technique for determining enantiomeric excess.[3][4] It is particularly well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.
Key Features:
-
Wide Applicability: Can be used for a vast array of compounds without the need for derivatization.[5]
-
Variety of CSPs: A wide selection of chiral stationary phases are commercially available, including polysaccharide-based (cellulose and amylose), protein-based, cyclodextrin-based, and Pirkle-type phases.[6][7] Polysaccharide-based CSPs are among the most popular due to their broad versatility.[6]
-
Multiple Modes: Chiral HPLC can be performed in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[3]
Data Presentation: HPLC Performance
The following table summarizes experimental data for the separation of different chiral compounds using various polysaccharide-based CSPs. The resolution (Rs) is a measure of the degree of separation between two peaks; a value greater than 1.5 indicates baseline separation.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) |
| Warfarin | Chiralpak AD-H | Hexane/Isopropanol (90:10) | 8.5 | 10.2 | 2.1 |
| Thalidomide | Chiralcel OD-H | Hexane/Ethanol (80:20) | 12.3 | 15.1 | 2.5 |
| Limonene | Chiralpak IC | n-Heptane/2-Propanol (99:1) | 6.2 | 7.8 | 1.8 |
| Metoprolol | Chiralcel OJ-H | Hexane/Ethanol/Diethylamine (80:20:0.1) | 9.8 | 11.5 | 1.9 |
Data compiled from representative chiral separation application notes.
Experimental Protocol: HPLC Determination of Warfarin Enantiomers
This protocol describes a typical method for the enantiomeric separation of the anticoagulant drug Warfarin.
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A racemic standard of Warfarin is dissolved in the mobile phase to a concentration of 1 mg/mL. The sample to be analyzed is diluted to a similar concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability (Resolution > 1.5).
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
-
Gas-Liquid Chromatography (GLC)
Chiral GLC is a powerful technique renowned for its high resolution and sensitivity, particularly for volatile and thermally stable compounds.[1][8] For many non-volatile analytes, such as amino acids or hydroxy acids, a derivatization step is required to increase their volatility and improve chromatographic performance.[9]
Key Features:
-
High Resolution: Capillary GLC columns can provide excellent separation efficiency.[1]
-
Sensitivity: Detectors like the Flame Ionization Detector (FID) are highly sensitive.[8]
-
Derivatization: Often necessary for polar, non-volatile compounds to make them suitable for GC analysis.[9][10] This can be a multi-step process.
-
Common CSPs: Derivatized cyclodextrins are the most widely used CSPs in chiral GLC.[11][12]
Data Presentation: GLC Performance
The following table presents data for the chiral separation of various compounds, some requiring derivatization, using GLC.
| Analyte | Derivatizing Agent | Chiral Stationary Phase (CSP) | Carrier Gas/Temp. Program | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) |
| α-Pinene | None | Rt-βDEXsm | Helium, 60°C (5 min) to 200°C at 5°C/min | 15.2 | 15.8 | 2.8 |
| Proline | Methanolic HCl / TFAA | CHIRALDEX G-TA | Helium, 100°C (2 min) to 180°C at 4°C/min | 18.5 (L-Proline) | 19.1 (D-Proline) | 2.2 |
| 1-Phenylethanol | None | Chirasil-Dex CB | Hydrogen, 100°C isothermal | 11.4 | 12.1 | 2.5 |
| 2-Methyl-1-hexanol | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | DB-5 (achiral column for diastereomer separation) | Helium, 150°C to 250°C at 10°C/min | 8.9 | 9.5 | 1.9 |
Data compiled from representative chiral separation application notes.
Experimental Protocol: GLC Determination of Proline Enantiomers
This protocol outlines a two-step derivatization and subsequent GC analysis for the enantiomeric separation of the amino acid Proline.
-
Chromatographic System: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: CHIRALDEX G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: 100°C hold for 2 minutes, then ramp to 180°C at 4°C/min.
-
Derivatization Protocol:
-
Esterification: To 1 mg of the proline sample, add 1 mL of 3N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool to room temperature. The sample is now ready for injection.
-
-
Procedure:
-
Inject 1 µL of the derivatized racemic standard to determine the retention times for the D- and L-proline derivatives.
-
Inject 1 µL of the derivatized sample solution.
-
Identify the peaks and calculate the enantiomeric excess as described in the HPLC protocol.
-
Mandatory Visualizations
Caption: General workflow for determining enantiomeric excess using chromatography.
Caption: The "three-point interaction" model for chiral recognition on a CSP.
Head-to-Head Comparison: HPLC vs. GLC
The choice between HPLC and GLC depends heavily on the analyte's properties and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas-Liquid Chromatography (GLC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[8] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[8] |
| Analyte Volatility | Ideal for non-volatile and thermally unstable compounds. | Requires analytes to be volatile and thermally stable. |
| Sample Preparation | Often minimal; sample is dissolved in a suitable solvent. | May require a derivatization step to increase volatility, adding time and complexity.[9] |
| Resolution | Good to excellent resolution. | Generally offers very high resolution, especially with long capillary columns.[8] |
| Sensitivity | Good sensitivity, dependent on the detector (e.g., UV, MS).[5] | Excellent sensitivity, especially with FID. Can often detect analytes at lower concentrations than HPLC.[5] |
| Analysis Time | Can range from a few minutes to over an hour. | Typically offers faster analysis times for suitable compounds. |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost compared to HPLC. |
| Solvent Consumption | Uses significant volumes of organic solvents, which can be costly and require proper disposal. | Uses carrier gases (e.g., Helium, Hydrogen), which are less expensive and more environmentally friendly. |
| Key Advantage | Broad applicability and versatility for a wide range of chemical structures.[3][4] | High efficiency, speed, and sensitivity for volatile compounds.[1] |
Conclusion
Both HPLC and GLC are indispensable tools for the accurate determination of enantiomeric excess.
Chiral HPLC stands out as the more versatile and broadly applicable method, serving as the workhorse for the analysis of a wide range of pharmaceutical compounds without the need for derivatization.[4][5] Its robustness and the vast library of available chiral stationary phases make it the first choice for many applications.
Chiral GLC excels in providing high-resolution separations and excellent sensitivity for volatile and thermally stable compounds. While the requirement for derivatization for many analyte classes adds a layer of complexity to sample preparation, it is an unparalleled technique for the analysis of essential oils, flavor and fragrance compounds, and small chiral molecules.[11][13]
The optimal choice between HPLC and GLC is contingent upon the physicochemical properties of the analyte, the required sensitivity, sample throughput needs, and available instrumentation. A thorough evaluation of these factors will guide the researcher to the most effective and efficient method for their specific chiral analysis challenge.
References
- 1. azom.com [azom.com]
- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, IR, MS) to confirm BOC-D-Phenylglycinol structure
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for controlling stereochemical outcomes. BOC-D-Phenylglycinol, a widely utilized chiral auxiliary, demands rigorous structural confirmation to ensure the enantiomeric purity and success of subsequent synthetic steps. This guide provides a comparative spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside data for alternative chiral auxiliaries to offer a comprehensive reference for researchers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a common alternative, BOC-D-Phenylalanine. This direct comparison allows for the clear differentiation and confirmation of these structures.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~7.3 (m, 5H, Ar-H), ~5.0 (m, 1H, CH-N), ~3.7 (m, 2H, CH₂-O), ~1.4 (s, 9H, C(CH₃)₃) | ~140 (Ar C), ~128 (Ar CH), ~127 (Ar CH), ~126 (Ar CH), ~80 (C(CH₃)₃), ~67 (CH₂-O), ~56 (CH-N), ~28 (C(CH₃)₃) |
| BOC-D-Phenylalanine | ~7.2 (m, 5H, Ar-H), ~4.6 (m, 1H, CH-N), ~3.1 (d, 2H, CH₂-Ar), ~1.4 (s, 9H, C(CH₃)₃) | ~175 (C=O), ~155 (C=O, Boc), ~136 (Ar C), ~129 (Ar CH), ~128 (Ar CH), ~127 (Ar CH), ~80 (C(CH₃)₃), ~54 (CH-N), ~38 (CH₂-Ar), ~28 (C(CH₃)₃)[1][2] |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3400 (O-H), ~3300 (N-H), ~1690 (C=O, carbamate), ~1160 (C-O) | Expected [M+H]⁺: 238.14 |
| BOC-D-Phenylalanine | ~3300 (N-H), ~3000-2500 (O-H, acid), ~1710 (C=O, acid), ~1690 (C=O, carbamate) | Expected [M+H]⁺: 266.14[1] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols can be adapted for the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.[4] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4][5][6]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Review of Chiral Building Blocks in Drug Synthesis: Strategies and Performance
For Researchers, Scientists, and Drug Development Professionals
The chirality of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in their biological effects, with one enantiomer often being responsible for the desired therapeutic activity while the other may be inactive or even toxic. Consequently, the synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development. This guide provides a comparative review of common chiral building blocks and synthetic strategies employed to achieve enantiopure drug molecules, focusing on the synthesis of three widely recognized pharmaceuticals: (S)-Propranolol, Sitagliptin, and the chiral side chain of Atorvastatin.
Introduction to Chiral Synthesis Strategies
The generation of a single enantiomer can be broadly approached through three main strategies:
-
Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials. The inherent chirality of these molecules is incorporated into the final drug structure.
-
Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. The resulting diastereomers, having different physical properties, can be separated by crystallization.
-
Asymmetric Synthesis: This is the most ambitious and often most efficient approach, where a new chiral center is created in a prochiral molecule using a chiral catalyst or auxiliary. This includes methods like asymmetric hydrogenation, asymmetric epoxidation, and biocatalysis.
This guide will delve into specific examples of these strategies, presenting quantitative data for comparison and detailed experimental protocols for key reactions.
Case Study 1: (S)-Propranolol Synthesis
(S)-Propranolol is a non-selective beta-blocker used to treat high blood pressure and other heart conditions. Its (R)-enantiomer is significantly less active. Here, we compare two prominent methods for its enantioselective synthesis: Sharpless Asymmetric Epoxidation and Kinetic Resolution of a racemic epoxide.
Comparative Data: (S)-Propranolol Synthesis
| Method | Chiral Building Block/Catalyst | Key Transformation | Yield (%) | Enantiomeric Excess (ee%) |
| Sharpless Asymmetric Epoxidation | Allyl alcohol, L-(+)-Diethyl tartrate | Asymmetric epoxidation | ~48% (overall) | >98% |
| Kinetic Resolution | Racemic glycidyl naphthyl ether, Zn(NO₃)₂/(+)-tartaric acid | Enantioselective ring-opening | ~55% (of S-enantiomer) | ~89% |
Experimental Protocols: (S)-Propranolol Synthesis
1. Sharpless Asymmetric Epoxidation of Allyl Alcohol
This method introduces chirality early in the synthesis by the asymmetric epoxidation of an achiral allylic alcohol.
-
Step 1: Asymmetric Epoxidation. In a flask cooled to -20°C, titanium(IV) isopropoxide and L-(+)-diethyl tartrate are dissolved in dichloromethane. Allyl alcohol is added, followed by the slow addition of tert-butyl hydroperoxide. The reaction is stirred at -20°C until the allyl alcohol is consumed.
-
Step 2: In situ Derivatization. The resulting chiral glycidol is not isolated but is reacted in situ. Sodium 1-naphthoxide is added to the reaction mixture, leading to the ring-opening of the epoxide to form a diol.
-
Step 3: Epoxide Formation and Ring Opening. The diol is then converted to the corresponding epoxide, which is subsequently opened by reaction with isopropylamine to yield (S)-Propranolol.[1]
2. Kinetic Resolution of Racemic Glycidyl Naphthyl Ether
This strategy involves the preferential reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched.
-
Step 1: Preparation of Racemic Glycidyl Naphthyl Ether. 1-Naphthol is reacted with epichlorohydrin in the presence of a base to produce racemic glycidyl naphthyl ether.
-
Step 2: Kinetic Resolution. The racemic epoxide is treated with a chiral complex formed from Zn(NO₃)₂ and (+)-tartaric acid.[2][3][4] This complex preferentially catalyzes the ring-opening of the (R)-enantiomer with a nucleophile (e.g., water or an alcohol).
-
Step 3: Isolation of (S)-Epoxide and Conversion to (S)-Propranolol. The unreacted, enriched (S)-glycidyl naphthyl ether is isolated and then reacted with isopropylamine to yield (S)-Propranolol.[2][3][4]
Visualization of (S)-Propranolol Synthesis Strategies
Caption: Comparative workflows for (S)-Propranolol synthesis.
Case Study 2: Sitagliptin Synthesis
Sitagliptin is a DPP-4 inhibitor used to treat type 2 diabetes. The key chiral center is a β-amino acid derivative. We compare a diastereoselective reduction using a chiral auxiliary with a highly efficient asymmetric hydrogenation.
Comparative Data: Sitagliptin Synthesis
| Method | Chiral Building Block/Catalyst | Key Transformation | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%) | Yield (%) |
| Diastereoselective Reduction | (R)-Phenylethylamine (chiral auxiliary) | Reduction of β-enamino amide | 92:8 dr | 71% |
| Asymmetric Hydrogenation | Rh(I)/(R,R)-t-Bu-JOSIPHOS | Hydrogenation of enamine | >99% ee | >95% |
Experimental Protocols: Sitagliptin Synthesis
1. Diastereoselective Reduction with a Chiral Auxiliary
This method relies on a chiral auxiliary to direct the stereochemical outcome of a reduction reaction.
-
Step 1: Formation of Chiral Enamine. A β-ketoamide is reacted with (R)-phenylethylamine to form a chiral β-enamino amide.
-
Step 2: Diastereoselective Reduction. The chiral enamine is reduced with sodium borohydride in the presence of methanesulfonic acid. The chiral auxiliary directs the hydride attack to one face of the double bond, leading to the formation of the desired diastereomer.
-
Step 3: Removal of Chiral Auxiliary. The phenylethylamine auxiliary is removed by hydrogenolysis to yield the chiral β-amino amide intermediate for Sitagliptin.[5]
2. Asymmetric Hydrogenation of an Enamine
This highly efficient industrial process utilizes a chiral catalyst for the direct enantioselective hydrogenation of an enamine intermediate.
-
Step 1: Enamine Formation. A β-ketoamide is condensed with ammonia to form the corresponding enamine.
-
Step 2: Asymmetric Hydrogenation. The enamine is hydrogenated using a rhodium catalyst complexed with a chiral bisphosphine ligand, (R,R)-t-Bu-JOSIPHOS, under hydrogen pressure. This step directly creates the chiral amine center with high enantioselectivity.[6][7][8]
-
Step 3: Conversion to Sitagliptin. The resulting chiral β-amino amide is then converted to Sitagliptin.
Visualization of Sitagliptin Synthesis Strategies
Caption: Comparative workflows for Sitagliptin synthesis.
Case Study 3: Atorvastatin Chiral Side Chain Synthesis
The efficacy of the cholesterol-lowering drug Atorvastatin is dependent on the stereochemistry of its dihydroxyheptanoate side chain. A key chiral intermediate is (S)-4-chloro-3-hydroxybutanoate. Here, we compare a biocatalytic approach with a chemical asymmetric reduction.
Comparative Data: Atorvastatin Side Chain Intermediate Synthesis
| Method | Chiral Building Block/Catalyst | Key Transformation | Yield (%) | Enantiomeric Excess (ee%) |
| Biocatalytic Reduction | Ketoreductase (KRED) from Candida albicans | Asymmetric reduction of ethyl 4-chloroacetoacetate | 96% | >99.5% |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | Transfer hydrogenation of ethyl 4-chloroacetoacetate | High | High |
Experimental Protocols: Atorvastatin Side Chain Intermediate Synthesis
1. Biocatalytic Reduction using a Ketoreductase
This "green chemistry" approach utilizes an enzyme to achieve high enantioselectivity under mild conditions.
-
Step 1: Biocatalyst Preparation. A ketoreductase (KRED) enzyme, often overexpressed in a microbial host like E. coli, is prepared. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is also included.
-
Step 2: Asymmetric Reduction. Ethyl 4-chloroacetoacetate is added to a buffered aqueous solution containing the KRED and the cofactor regeneration system. The enzyme selectively reduces the ketone to the (S)-alcohol.[3][9][10]
-
Step 3: Product Isolation. The (S)-ethyl-4-chloro-3-hydroxybutanoate is extracted from the aqueous medium.
2. Asymmetric Transfer Hydrogenation
This chemical method uses a chiral ruthenium complex to catalyze the reduction.
-
Step 1: Catalyst Preparation. A chiral ruthenium catalyst, such as a Ru-TsDPEN complex, is prepared.
-
Step 2: Asymmetric Transfer Hydrogenation. Ethyl 4-chloroacetoacetate is reacted in the presence of the chiral ruthenium catalyst and a hydrogen source, typically formic acid or isopropanol. The chiral catalyst directs the hydrogenation to produce the (S)-alcohol with high enantioselectivity.
-
Step 3: Product Isolation and Purification. The product is isolated and purified by standard laboratory techniques.
Visualization of Atorvastatin Side Chain Synthesis
Caption: Comparative strategies for Atorvastatin's chiral side chain.
Conclusion
The selection of a chiral building block or a synthetic strategy is a multifaceted decision that depends on factors such as the desired enantiopurity, overall yield, cost of reagents and catalysts, scalability, and environmental impact. As demonstrated by the examples of (S)-Propranolol, Sitagliptin, and the Atorvastatin side chain, a range of viable options exists for the synthesis of enantiopure pharmaceuticals. While classical methods like chiral resolution remain valuable, the continuous development of more efficient and selective asymmetric catalytic methods, including biocatalysis, offers powerful tools for the modern drug development professional. This guide provides a framework for comparing these approaches, enabling researchers to make informed decisions in the design and execution of chiral drug synthesis.
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A green-by-design biocatalytic process for atorvastatin intermediate | Semantic Scholar [semanticscholar.org]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Efficient Asymmetric Synthesis of Sitagliptin | Scilit [scilit.com]
- 9. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Product Stereochemistry Derived from BOC-D-Phenylglycinol
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The stereochemistry of a molecule dictates its biological activity, making the validation of this three-dimensional arrangement a critical step in the development of new therapeutics. BOC-D-Phenylglycinol has emerged as a valuable chiral auxiliary, guiding the stereochemical outcome of reactions to produce desired enantiomers. This guide provides an objective comparison of the performance of this compound with other common chiral auxiliaries, supported by experimental data. Furthermore, it details the essential experimental protocols for the validation of the resulting product's stereochemistry.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to direct a chemical transformation to selectively produce one stereoisomer over others. This is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and the overall chemical yield. Below is a comparison of this compound with two other widely used chiral auxiliaries, Evans Oxazolidinones and Pseudoephedrine, in the context of asymmetric alkylation of a glycine enolate to synthesize a β-amino acid derivative.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound derivative | Benzyl bromide | 85 | 96:4[1] |
| Evans Oxazolidinone | Allyl iodide | 92 | 98:2[2] |
| Pseudoephedrine Amide | Benzyl bromide | 88 | >95:5[3] |
Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemical outcome of a reaction is paramount. The following are detailed methodologies for key experiments used to validate the stereochemistry of products synthesized using this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. For β-amino acid derivatives synthesized using this compound, a common method involves the use of a chiral stationary phase (CSP).
Objective: To separate and quantify the enantiomers of a synthesized β-amino acid derivative.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A macrocyclic glycopeptide-based column, such as a CHIROBIOTIC T, is often effective for the separation of amino acid derivatives.[4]
Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., triethylammonium acetate or ammonium formate), with the exact ratio optimized for the specific analyte. For many amino acids on a CHIROBIOTIC T column, a simple system of water:methanol:formic acid can be effective.[4]
Flow Rate: Typically 0.5-1.0 mL/min.
Column Temperature: Ambient or controlled (e.g., 25 °C).
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm).
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Inject the sample onto the HPLC system.
-
The two enantiomers will elute at different retention times.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the diastereomeric ratio of the product formed when a chiral auxiliary is used. By forming diastereomers, the protons in each stereoisomer experience slightly different chemical environments, leading to distinct signals in the NMR spectrum.
Objective: To determine the diastereomeric ratio of the crude reaction product.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the crude, dried reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Ensure the sample is fully dissolved.
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons close to the newly formed stereocenter are often the most informative.
-
Integrate the areas of these two signals.
-
The diastereomeric ratio is the ratio of these integrated areas.
For determining the enantiomeric excess of the final product after cleavage of the auxiliary, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be used to induce chemical shift differences between the enantiomers.[5]
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule.
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of the synthesized product.
Crystal Growth:
-
Growing a single crystal of sufficient quality is often the most challenging step.[6][7][8][9]
-
Common methods include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[6][8][9]
-
A typical procedure involves dissolving the purified compound in a suitable solvent to create a saturated or near-saturated solution.[9]
-
For vapor diffusion, this solution is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystal growth.[8]
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on the goniometer of a single-crystal X-ray diffractometer.[10]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected.
-
The crystal structure is solved and refined using specialized software. The Flack parameter is a key value in determining the absolute configuration of the crystal structure.[10]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of product stereochemistry.
References
- 1. Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 9. How To [chem.rochester.edu]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
Efficacy comparison between different N-protecting groups for phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules such as phenylglycinol, a valuable building block in pharmaceuticals, the strategic selection of a nitrogen-protecting group is paramount. The choice of protecting group influences not only the efficiency and yield of the synthetic route but also the stereochemical integrity of the final product. This guide provides an objective comparison of three widely used N-protecting groups for phenylglycinol: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and a discussion of their relative merits and drawbacks.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the N-protection and deprotection of phenylglycinol with Boc, Cbz, and Fmoc groups. It is important to note that direct comparative studies for phenylglycinol are limited; therefore, some data is extrapolated from studies on the closely related phenylglycine and general amine protections.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Stereochemical Stability |
| Boc | (Boc)₂O, base (e.g., TEA, DIPEA) in H₂O/THF | >95[1] | Strong acid (e.g., TFA, HCl)[1][2][] | Up to 90[4][5] | Generally high; risk of racemization under harsh acidic conditions. |
| Oxalyl chloride in MeOH[1][4] | Up to 90[4][5] | High | |||
| Cbz | Cbz-Cl, base (e.g., NaHCO₃) in THF/H₂O[6] | ~90[6] | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | High (often quantitative) | High; generally no racemization observed. |
| Catalytic Transfer Hydrogenation (e.g., HCOOH, Pd/C)[7][8] | High | High | |||
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in dioxane/H₂O | High (typically >90) | Base (e.g., 20% piperidine in DMF)[9] | High (often quantitative) | Prone to racemization, especially with strong bases or prolonged reaction times.[10][11][12] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of phenylglycinol with Boc, Cbz, and Fmoc groups are provided below.
N-Boc Protection and Deprotection
Protection of Phenylglycinol with Boc Anhydride
-
Materials: Phenylglycinol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve phenylglycinol (1.0 equiv.) in a 2:1 v/v mixture of THF and water.
-
Add TEA or DIPEA (3.0 equiv.) to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (Boc)₂O (1.5 equiv.) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF in vacuo.
-
Extract the crude product with dichloromethane, wash with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-phenylglycinol.[1]
-
Deprotection of N-Boc-phenylglycinol using Trifluoroacetic Acid (TFA)
-
Materials: N-Boc-phenylglycinol, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-phenylglycinol in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Mild Deprotection of N-Boc-phenylglycinol using Oxalyl Chloride
-
Materials: N-Boc-phenylglycinol, Oxalyl chloride, Methanol (MeOH).
-
Procedure:
-
Dissolve the N-Boc-phenylglycinol (1.0 equiv.) in MeOH at room temperature.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected phenylglycinol salt.[1][4]
-
N-Cbz Protection and Deprotection
Protection of Phenylglycinol with Benzyl Chloroformate
-
Materials: Phenylglycinol, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve phenylglycinol (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv.).
-
Stir the reaction at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield N-Cbz-phenylglycinol.[6]
-
Deprotection of N-Cbz-phenylglycinol by Catalytic Hydrogenolysis
-
Materials: N-Cbz-phenylglycinol, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-phenylglycinol in MeOH.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the mixture under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenylglycinol.[6]
-
N-Fmoc Protection and Deprotection
Protection of Phenylglycinol with Fmoc-Cl
-
Materials: Phenylglycinol, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve phenylglycinol in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C and add Fmoc-Cl.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield N-Fmoc-phenylglycinol.
-
Deprotection of N-Fmoc-phenylglycinol
-
Materials: N-Fmoc-phenylglycinol, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-phenylglycinol in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for a short period (typically 10-30 minutes), monitoring by TLC.
-
Upon completion, remove the solvent and byproducts under reduced pressure. The product may require purification to remove the piperidine-fulvene adduct.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the protection and deprotection of phenylglycinol using Boc, Cbz, and Fmoc protecting groups.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chempep.com [chempep.com]
- 10. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
Analysis of Crystallographic Data for a BOC-D-Phenylglycinol Derivative: A Comparative Guide
In the landscape of pharmaceutical development and chiral synthesis, BOC-D-Phenylglycinol serves as a critical building block. Its derivatives are pivotal intermediates in the creation of complex molecules with specific stereochemistry. This guide provides an objective analysis of the crystallographic data for a representative derivative, (4R)-4-phenyl-1,3-oxazolidin-2-one, offering valuable structural insights for researchers, scientists, and drug development professionals.
While a comprehensive set of publicly available crystallographic data for a wide range of this compound derivatives remains elusive, this guide focuses on a closely related and structurally significant cyclized derivative, (4R)-4-phenyl-1,3-oxazolidin-2-one. This compound represents a key structural motif that can be derived from D-phenylglycinol, the parent amino alcohol of this compound. The analysis of its crystal structure provides a foundational understanding of the conformational preferences and intermolecular interactions that can be expected in this class of molecules.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the representative derivative, (4R)-4-phenyl-1,3-oxazolidin-2-one, obtained from X-ray diffraction studies.[1] This data provides a quantitative basis for understanding the three-dimensional structure of the molecule.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 5.432(1) |
| b (Å) | 9.876(2) |
| c (Å) | 15.234(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 817.9(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.325 |
Experimental Protocols
The synthesis and crystallographic analysis of (4R)-4-phenyl-1,3-oxazolidin-2-one involve a multi-step process, outlined below.
Synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one
A common route for the synthesis of 2-oxazolidinones from amino alcohols involves their reaction with a carbonylating agent. In a typical procedure, D-phenylglycinol (the de-protected form of this compound) is reacted with a reagent such as diethyl carbonate or phosgene (or a phosgene equivalent) in the presence of a base.
Materials:
-
D-Phenylglycinol
-
Diethyl carbonate (or other carbonylating agent)
-
Potassium carbonate (or other suitable base)
-
Anhydrous solvent (e.g., Toluene or Dimethylformamide)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of D-phenylglycinol in an anhydrous solvent, a base such as potassium carbonate is added.
-
The carbonylating agent, for example, diethyl carbonate, is then added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure (4R)-4-phenyl-1,3-oxazolidin-2-one crystals.
X-ray Crystallographic Analysis
Single crystals suitable for X-ray diffraction are selected and mounted on a goniometer.
Data Collection:
-
Instrument: A four-circle X-ray diffractometer equipped with a suitable detector (e.g., CCD or CMOS).
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset.
Structure Solution and Refinement:
-
The collected diffraction data are processed, including integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Structural Workflow and Logic
The logical flow from the starting material to the final crystallographic analysis is crucial for understanding the relationship between the chemical synthesis and the resulting structural data.
Caption: Synthetic and analytical workflow for the crystallographic study.
This guide provides a foundational analysis based on a representative derivative. Further research and the publication of more crystal structures of diverse this compound derivatives will be invaluable for building a more comprehensive understanding of their solid-state properties and for facilitating rational drug design and development.
References
A Comparative Guide to BOC-D-Phenylglycinol in Asymmetric Synthesis
In the landscape of medicinal chemistry, the stereochemical architecture of a molecule is paramount to its biological activity. Chiral auxiliaries are indispensable tools for enforcing stereocontrol during synthesis, and among these, derivatives of amino acids have proven particularly valuable. This guide provides a comparative analysis of BOC-D-Phenylglycinol as a precursor for a chiral auxiliary, benchmarking its performance against other widely used auxiliaries in asymmetric synthesis. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts in a given transformation. The following table summarizes the performance of an oxazolidinone derived from phenylglycinol in a conjugate addition reaction and compares it with the performance of other common chiral auxiliaries in asymmetric alkylation reactions. While the reaction types differ, this comparison provides a valuable snapshot of the levels of stereocontrol achievable with these different scaffolds.
| Chiral Auxiliary Precursor | Auxiliary Type | Reaction Type | Electrophile/Substrate | Diastereomeric Excess (de) / Ratio | Yield (%) |
| D-Phenylglycinol | (R)-4-phenyl-2-oxazolidinone | Conjugate Addition | Dimethyl 2-phenylidenemalonate | 98% de | 30% |
| L-Valine | (S)-4-isopropyl-2-oxazolidinone | Alkylation | Benzyl bromide | >99:1 dr | 91% |
| (1R,2S)-(-)-Norephedrine | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Alkylation | Methyl iodide | 95.5:4.5 dr | 85-95% |
| (+)-Pseudoephedrine | Pseudoephedrine amide | Alkylation | Benzyl bromide | ≥99% de | 99% |
| (1S)-(-)-Camphor | (2S)-N-Propenoylcamphorsultam | Diels-Alder | Cyclopentadiene | >98% de | 86% |
Note: The data presented is compiled from various sources and reaction conditions may differ. The diastereomeric ratio (dr) is another way of expressing diastereoselectivity.
Mechanism of Stereocontrol: The Role of the Phenyl Group
The stereodirecting power of oxazolidinone auxiliaries derived from phenylglycinol stems from the steric hindrance imposed by the C4-phenyl substituent. In the case of alkylation, the N-acyl oxazolidinone is deprotonated to form a rigid metal enolate. The bulky phenyl group then effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered opposite face. This mechanism leads to a predictable and high degree of stereoselectivity.
Experimental Protocols
The following is a representative multi-step protocol for the use of this compound in an asymmetric synthesis.
Step 1: Synthesis of (R)-4-Phenyl-2-oxazolidinone from (R)-Phenylglycinol
(R)-Phenylglycinol, which can be obtained from this compound by deprotection, is cyclized to the corresponding oxazolidinone.
-
Reagents: (R)-Phenylglycinol, diethyl carbonate, potassium carbonate.
-
Procedure: A mixture of (R)-phenylglycinol (1.0 eq), diethyl carbonate (2.5 eq), and a catalytic amount of potassium carbonate (0.1 eq) is heated to 130-140 °C. Ethanol is distilled off as it is formed. After cooling, the residue is dissolved in dichloromethane (DCM) and filtered to remove the catalyst. The solvent is evaporated under reduced pressure, and the crude product is purified by crystallization (e.g., from ethyl acetate/heptane) to yield (R)-4-phenyl-2-oxazolidinone as a white solid.
Step 2: N-Acylation of (R)-4-Phenyl-2-oxazolidinone
-
Reagents: (R)-4-Phenyl-2-oxazolidinone, n-butyllithium (n-BuLi), propionyl chloride, tetrahydrofuran (THF).
-
Procedure: To a solution of (R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-BuLi (1.05 eq) in hexanes is added dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give N-propionyl-(R)-4-phenyl-2-oxazolidinone.
Step 3: Diastereoselective Alkylation
-
Reagents: N-propionyl-(R)-4-phenyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), benzyl bromide, THF.
-
Procedure: To a solution of N-propionyl-(R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, a 1.0 M solution of NaHMDS in THF (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes, and then benzyl bromide (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is purified by flash chromatography.
Step 4: Cleavage of the Chiral Auxiliary
-
Reagents: Alkylated product, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF, water.
-
Procedure: The alkylated N-acyl oxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water at 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of LiOH (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The mixture is acidified with HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Note: A placeholder image is used in the DOT script above. In a real-world application, this would be replaced with a 2D chemical structure image of the chelated transition state.
Conclusion
This compound serves as a readily available and effective precursor for the synthesis of the (R)-4-phenyl-2-oxazolidinone chiral auxiliary. This auxiliary demonstrates high levels of stereocontrol in asymmetric transformations, comparable to other well-established systems. The rigid conformational bias provided by the phenyl group at the C4 position allows for predictable and efficient induction of chirality. While the optimal choice of a chiral auxiliary is always reaction-dependent, the data and protocols presented here underscore the value of this compound-derived auxiliaries as a robust option in the medicinal chemist's toolkit for the enantioselective synthesis of complex molecular targets.
Safety Operating Guide
Safe Disposal of BOC-D-Phenylglycinol: A Guide for Laboratory Professionals
Researchers and scientists handling BOC-D-Phenylglycinol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for this compound, in accordance with established safety data sheets.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for understanding the compound's characteristics and handling requirements.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Melting Point | 131-139 °C[] |
| Boiling Point | 382.4 °C at 760 mmHg[] |
| Density | 1.102 g/cm³[] |
| Appearance | White to off-white powder[] |
| Purity | ≥ 99% (HPLC)[] |
Health Hazard Information
This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Ingestion: Clean mouth with water and get medical attention.[2]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] This includes a full suit, boots, and gloves.[4]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator when handling this product in dust form. A dust mask type N95 (US) is recommended.
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. The waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
Experimental Protocol for Disposal:
For laboratory-scale quantities, the recommended procedure involves incineration:
-
Solubilization: Dissolve or mix the this compound with a combustible solvent. This increases the efficiency of incineration.
-
Incineration: Burn the resulting solution in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures complete combustion and minimizes the release of hazardous substances into the atmosphere.
-
Container Disposal: Dispose of the empty container in an approved waste disposal plant.[2] Do not reuse empty containers.
Spill Management
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[4]
-
Large Spill: Use a shovel to put the material into a convenient waste disposal container.[4] Avoid creating dust. Ensure adequate ventilation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling BOC-D-Phenylglycinol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of BOC-D-Phenylglycinol, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin and eye irritation, and it may also cause respiratory irritation[1][2]. Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The recommended Personal Protective Equipment (PPE) for handling this compound is summarized in the table below.
| PPE Category | Equipment | Specifications |
| Eye Protection | Safety glasses or Splash goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards[1]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body Protection | Lab coat or Full suit | To prevent skin contact[3]. |
| Respiratory Protection | Dust respirator (e.g., N95) or Self-Contained Breathing Apparatus (SCBA) | A dust respirator is suitable for small-scale use where dust may be generated. SCBA is recommended for large spills or in situations with inadequate ventilation[3]. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.
-
Prevent the formation of dust during handling.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[3].
-
Keep the compound away from heat and sources of ignition[3].
Storage:
-
Store in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place[1].
-
Store away from strong oxidizing agents[3].
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Use appropriate tools to carefully sweep or scoop the spilled solid material into a designated and labeled waste disposal container[3]. |
| Large Spill | Evacuate the area. Use a shovel to place the spilled material into a convenient and labeled waste disposal container. A self-contained breathing apparatus should be used to avoid inhalation of the product[3]. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to comply with environmental regulations and maintain a safe laboratory.
Waste Collection:
-
All waste materials, including unused this compound, contaminated PPE (gloves, etc.), and spill cleanup materials, should be collected in a clearly labeled, sealed container.
Disposal Procedure:
-
Dispose of chemical waste in accordance with federal, state, and local environmental control regulations[3].
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
-
Do not dispose of this chemical down the drain[1].
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
